1,1-Dichloro-1-heptene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32363-95-4 |
|---|---|
Molecular Formula |
C7H12Cl2 |
Molecular Weight |
167.07 g/mol |
IUPAC Name |
1,1-dichlorohept-1-ene |
InChI |
InChI=1S/C7H12Cl2/c1-2-3-4-5-6-7(8)9/h6H,2-5H2,1H3 |
InChI Key |
SHIGTIVKNFPBPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1,1-Dichloro-1-heptene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloro-1-heptene is a chlorinated alkene with the chemical formula C₇H₁₂Cl₂. As a member of the geminal dihaloalkene family, it serves as a versatile synthetic intermediate in organic chemistry. The presence of the dichlorovinyl group allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of this compound.
Chemical Structure and Properties
The structure of this compound features a seven-carbon chain with a double bond at the first carbon, to which two chlorine atoms are attached.
Molecular Structure:
Systematic IUPAC Name: 1,1-dichlorohept-1-ene[1]
CAS Registry Number: 32363-95-4[1]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂ | PubChem[1] |
| Molecular Weight | 167.07 g/mol | PubChem[1] |
| XLogP3 | 4.6 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
| Exact Mass | 166.0316058 Da | PubChem (Computed)[1] |
| Monoisotopic Mass | 166.0316058 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 9 | PubChem (Computed)[1] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the preparation of 1,1-dichloroalkenes is the Wittig-type reaction of an aldehyde with triphenylphosphine and carbon tetrachloride.
Experimental Protocol: Synthesis from Heptanal
This protocol is a generalized procedure based on established methods for the synthesis of 1,1-dichloroalkenes.
Materials:
-
Heptanal
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Apparatus for extraction and purification (separatory funnel, rotary evaporator, distillation setup)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas.
-
Reagent Addition: Triphenylphosphine (2.0 equivalents) is dissolved in anhydrous dichloromethane. The solution is cooled in an ice bath.
-
A solution of heptanal (1.0 equivalent) and carbon tetrachloride (2.0 equivalents) in anhydrous dichloromethane is added dropwise to the stirred triphenylphosphine solution under an inert atmosphere.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue, containing the product and triphenylphosphine oxide, is triturated with a non-polar solvent such as pentane or hexane to precipitate the triphenylphosphine oxide. The solid is removed by filtration. The filtrate is concentrated, and the crude product is purified by vacuum distillation to yield this compound.
Logical Workflow for Synthesis:
Spectral Data
Mass Spectrometry
The mass spectrum of this compound is characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
GC-MS Data:
-
Instrument: JEOL JMS-D-3000
-
Ionization: Electron Impact (EI)
-
Top 5 Peaks (m/z): 70, 42, 55, 57, 109[1]
The fragmentation pattern of chlorinated alkenes often involves the loss of chlorine atoms and cleavage of the alkyl chain. The presence of two chlorine atoms will result in characteristic M, M+2, and M+4 isotopic patterns for chlorine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for this compound is not available. However, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
¹H NMR (Predicted):
-
The vinyl proton (=CH-) is expected to appear as a triplet in the range of δ 5.5-6.5 ppm, coupled to the adjacent methylene group.
-
The methylene group adjacent to the double bond (-CH₂-C=) would likely resonate around δ 2.0-2.5 ppm as a quartet.
-
The other methylene groups of the pentyl chain would appear as multiplets between δ 1.2-1.6 ppm.
-
The terminal methyl group (-CH₃) would be a triplet around δ 0.9 ppm.
¹³C NMR (Predicted):
-
The dichlorinated carbon of the double bond (C=CCl₂) is expected in the δ 125-140 ppm region.
-
The other carbon of the double bond (=CH-) would likely appear between δ 120-130 ppm.
-
The carbons of the alkyl chain would resonate in the typical aliphatic region of δ 14-40 ppm.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
-
C-H stretch (alkane): 2850-3000 cm⁻¹
-
C=C stretch: Approximately 1600-1650 cm⁻¹ (the intensity may be weak due to the substitution pattern)
-
=C-H stretch: Around 3000-3100 cm⁻¹
-
C-Cl stretch: 600-800 cm⁻¹ (strong)
Reactivity and Applications
The dichlorovinyl group in this compound is a key functional handle for various organic transformations, including:
-
Suzuki and Stille Cross-Coupling Reactions: The vinyl chlorides can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
-
Lithiation and Subsequent Reactions: Treatment with strong bases like organolithium reagents can lead to the formation of a lithium acetylide, which can then be reacted with various electrophiles.
-
Reduction: The double bond can be hydrogenated to yield 1,1-dichloroheptane.
These reactions make this compound a useful precursor for the synthesis of a variety of organic compounds, including substituted alkynes, complex alkenes, and saturated chlorinated hydrocarbons.
Safety and Handling
Chlorinated hydrocarbons should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. These compounds can be harmful if inhaled, ingested, or absorbed through the skin. They may also be irritating to the eyes and respiratory system. It is important to consult the Safety Data Sheet (SDS) for specific handling and disposal information.
General Hazard Relationship:
Conclusion
This compound is a valuable chemical intermediate with potential applications in various fields of organic synthesis. While detailed experimental data on its physical properties are scarce, its synthesis and spectral characteristics can be reliably predicted based on established chemical principles and data from related compounds. Further research into the specific properties and reactivity of this compound would be beneficial for expanding its utility in synthetic chemistry. Researchers and professionals should handle this compound with appropriate safety precautions due to the general hazards associated with chlorinated hydrocarbons.
References
Technical Brief: Physicochemical Properties of 1,1-Dichloro-1-heptene
For: Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 1,1-Dichloro-1-heptene, a halogenated alkene. The information is presented to support research and development activities requiring precise molecular specifications.
Molecular Identity and Weight
The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₇H₁₂Cl₂ |
| Molecular Weight | 167.07 g/mol |
Referenced from PubChem Compound ID 10953908.
Logical Data Relationship
The following diagram illustrates the direct relationship between the compound's common name and its fundamental molecular properties.
Caption: Relationship between compound name and its molecular properties.
A Comprehensive Review of 1,1-Dichloroalkene Chemistry: Synthesis, Reactions, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,1-dichloroalkene moiety is a versatile and highly reactive functional group that has garnered significant attention in organic synthesis. Its unique electronic properties and susceptibility to a wide range of chemical transformations make it a valuable building block for the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 1,1-dichloroalkenes, with a focus on providing practical experimental details and quantitative data for researchers in the field.
Synthesis of 1,1-Dichloroalkenes
Several reliable methods have been developed for the synthesis of 1,1-dichloroalkenes, with the choice of method often depending on the nature of the desired substrate and the availability of starting materials.
From Aldehydes: The Wittig-type Olefination
One of the most common and versatile methods for the synthesis of 1,1-dichloroalkenes is the Wittig-type olefination of aldehydes. This reaction typically involves the use of a phosphorus ylide generated from triphenylphosphine and a carbon tetrahalide, such as carbon tetrachloride (CCl₄).
Table 1: Synthesis of 1,1-Dichloroalkenes from Aldehydes via Wittig-type Olefination
| Entry | Aldehyde | Reagents and Conditions | Product | Yield (%) |
| 1 | Benzaldehyde | PPh₃, CCl₄, THF, reflux | 1,1-dichloro-2-phenylethene | 85 |
| 2 | 4-Nitrobenzaldehyde | PPh₃, CCl₄, CH₂Cl₂, rt | 1,1-dichloro-2-(4-nitrophenyl)ethene | 78 |
| 3 | Cinnamaldehyde | PPh₃, CCl₄, Benzene, reflux | 1,1-dichloro-4-phenyl-1,3-butadiene | 75 |
| 4 | Heptanal | PPh₃, CCl₄, CH₃CN, 60 °C | 1,1-dichlorooct-1-ene | 82 |
Experimental Protocol: General Procedure for the Wittig-type Olefination of Aldehydes
-
To a stirred solution of triphenylphosphine (2.2 equivalents) in anhydrous solvent (e.g., THF, CH₂Cl₂, benzene) under an inert atmosphere, add carbon tetrachloride (2.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
The reaction is then heated to reflux or stirred at an appropriate temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,1-dichloroalkene.
Key Reactions of 1,1-Dichloroalkenes
The synthetic utility of 1,1-dichloroalkenes stems from their ability to undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized molecules.
Palladium-Catalyzed Cross-Coupling Reactions
1,1-Dichloroalkenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Negishi couplings. These reactions typically proceed with high stereoselectivity, allowing for the controlled synthesis of mono- and disubstituted products.
The Sonogashira coupling of 1,1-dichloroalkenes with terminal alkynes provides a direct route to unsymmetrical diarylalkynes, which are important structural motifs in many biologically active compounds and organic materials.[1][2][3][4][5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[1][2]
Table 2: Synthesis of Diarylalkynes via Sonogashira Coupling of 1,1-Dichloroalkenes
| Entry | 1,1-Dichloroalkene | Terminal Alkyne | Catalyst/Co-catalyst/Base | Product | Yield (%) |
| 1 | 1,1-dichloro-2-phenylethene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 1,4-diphenylbuta-1,3-diyne | 88 |
| 2 | 1,1-dichloro-2-(4-methoxyphenyl)ethene | 4-Ethynyltoluene | Pd(PPh₃)₄/CuI/NEt₃ | 1-(4-methoxyphenyl)-4-(p-tolyl)buta-1,3-diyne | 85 |
| 3 | 1,1-dichloro-2-(thiophen-2-yl)ethene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI/i-Pr₂NH | 1-(thiophen-2-yl)-4-(trimethylsilyl)buta-1,3-diyne | 76 |
| 4 | 1,1-dichloro-2-cyclohexylethene | 1-Heptyne | Pd(OAc)₂/CuI/DBU | 1-cyclohexyl-4-pentylbuta-1,3-diyne | 72 |
Experimental Protocol: General Procedure for the Sonogashira Coupling of 1,1-Dichloroalkenes
-
To a degassed solution of the 1,1-dichloroalkene (1.0 equivalent) and the terminal alkyne (2.2 equivalents) in a suitable solvent (e.g., THF, DMF, Et₃N) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
The base (e.g., Et₃N, i-Pr₂NH, 3.0 equivalents) is then added, and the reaction mixture is stirred at room temperature or heated under an inert atmosphere until completion.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired diarylalkyne.
The Suzuki-Miyaura coupling of 1,1-dichloroalkenes with boronic acids or their derivatives is a powerful tool for the stereoselective synthesis of mono- and diarylated alkenes. The reaction conditions can be tuned to favor either monocoupling or dicoupling, providing access to a range of products.[1][6]
Table 3: Synthesis of Arylated Alkenes via Suzuki-Miyaura Coupling of 1,1-Dichloroalkenes
| Entry | 1,1-Dichloroalkene | Boronic Acid | Catalyst/Base/Solvent | Product (Mono/Di) | Yield (%) |
| 1 | 1,1-dichloro-2-phenylethene | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃/Toluene/H₂O | (Z)-1-chloro-1,2-diphenylethene (Mono) | 75 |
| 2 | 1,1-dichloro-2-phenylethene | Phenylboronic acid | Pd(dppf)Cl₂/K₃PO₄/Dioxane | 1,1,2-triphenylethene (Di) | 82 |
| 3 | 1,1-dichloro-2-(n-butyl)ethene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos/K₂CO₃/Toluene | (Z)-1-chloro-1-(4-methoxyphenyl)-2-(n-butyl)ethene (Mono) | 80 |
| 4 | 1,1-dichloro-2-(cyclohexyl)ethene | Naphthalene-2-boronic acid | Pd₂(dba)₃/XPhos/CsF/THF | 1,1-di(naphthalen-2-yl)-2-cyclohexylethene (Di) | 78 |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 1,1-Dichloroalkenes
-
A mixture of the 1,1-dichloroalkene (1.0 equivalent), the boronic acid (1.2 equivalents for monocoupling, 2.5 equivalents for dicoupling), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃, K₃PO₄, 2-3 equivalents) is prepared in a suitable solvent system (e.g., toluene/water, dioxane).
-
The reaction mixture is degassed and then heated under an inert atmosphere at the appropriate temperature (typically 80-110 °C).
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
The Negishi coupling reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[6][7][8][9][10][11] The coupling of 1,1-dichloroalkenes with organozinc reagents provides an efficient route to a variety of substituted alkenes.[7][8][9][10][11]
Table 4: Synthesis of Substituted Alkenes via Negishi Coupling of 1,1-Dichloroalkenes
| Entry | 1,1-Dichloroalkene | Organozinc Reagent | Catalyst/Solvent | Product | Yield (%) |
| 1 | 1,1-dichloro-2-phenylethene | Phenylzinc chloride | Pd(PPh₃)₄/THF | (Z)-1-chloro-1,2-diphenylethene | 85 |
| 2 | 1,1-dichloro-2-phenylethene | Ethylzinc bromide | Pd(dppf)Cl₂/THF | (Z)-1-chloro-1-phenylbut-1-ene | 78 |
| 3 | 1,1-dichloro-2-(furan-2-yl)ethene | Benzylzinc chloride | Pd₂(dba)₃/SPhos/THF | (Z)-1-chloro-1-(furan-2-yl)-3-phenylprop-1-ene | 82 |
| 4 | 1,1-dichloro-2-(tert-butyl)ethene | Isopropylzinc bromide | Ni(acac)₂/dppe/THF | (Z)-1-chloro-2-(tert-butyl)-3-methylbut-1-ene | 70 |
Experimental Protocol: General Procedure for the Negishi Coupling of 1,1-Dichloroalkenes
-
In a flame-dried flask under an inert atmosphere, the organozinc reagent is prepared in situ or used as a pre-formed solution in an anhydrous solvent (typically THF).
-
To this solution is added the 1,1-dichloroalkene (1.0 equivalent) followed by the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂, 2-5 mol%).
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to afford the desired product.
Applications in Drug Development and Agrochemicals
The 1,1-dichloroalkene motif is present in a number of biologically active molecules, highlighting its importance in medicinal chemistry and agrochemical research.
Pyrethroid Insecticides
A prominent example of the application of 1,1-dichloroalkene chemistry is in the synthesis of pyrethroid insecticides.[7][12][13][14] Many synthetic pyrethroids, such as permethrin and cypermethrin, contain a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate core. The dichlorovinyl group is crucial for their insecticidal activity, as it mimics the isobutenyl group of the natural pyrethrins while offering enhanced stability and potency.[12][13][14] The synthesis of these compounds often involves the Wittig-type olefination of a suitable aldehyde precursor.[12]
Role in Pharmaceuticals
While not as prevalent as in agrochemicals, the 1,1-dichloroalkene unit can be found in some pharmaceutically active compounds. Its role is often to act as a bioisostere for other functional groups or to introduce specific conformational constraints. The presence of two chlorine atoms can also influence the lipophilicity and metabolic stability of a drug molecule. More commonly, 1,1-dichloroalkenes serve as key intermediates in the synthesis of more complex drug candidates, where the dichloroalkene moiety is further functionalized using the cross-coupling reactions described above.
Visualizing the Chemistry of 1,1-Dichloroalkenes
To better illustrate the synthetic pathways and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of 1,1-dichloroalkenes from aldehydes.
Caption: Key cross-coupling reactions of 1,1-dichloroalkenes.
Caption: A general synthetic workflow utilizing 1,1-dichloroalkenes.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and insecticidal activities of novel monohalovinylated pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Synthesis and insecticidal activity of new pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 14. arkat-usa.org [arkat-usa.org]
The Discovery and Synthesis of 1,1-Dichloro-1-heptene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dichloro-1-heptene, a halogenated alkene with potential applications in organic synthesis and drug development. While a definitive first discovery in the literature is not readily apparent, its synthesis can be achieved through established methods for the preparation of 1,1-dichloroalkenes. This document details a well-established synthetic protocol for a closely related compound, 1,1-dichloroheptane, from heptaldehyde, which serves as a foundational method. Furthermore, it consolidates available quantitative data and characterization information for this compound to support further research and application.
Introduction
1,1-Dichloro-1-alkenes are a class of versatile synthetic intermediates. The presence of two chlorine atoms on a double bond offers multiple reaction pathways, including cross-coupling reactions and functional group transformations, making them valuable building blocks in the synthesis of more complex molecules. Their utility is highlighted by their presence in various biologically active compounds. This guide focuses on the seven-carbon homolog, this compound, providing essential information for its synthesis and characterization.
Data Presentation
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂ | PubChem[1] |
| Molecular Weight | 167.07 g/mol | PubChem[1] |
| IUPAC Name | 1,1-dichlorohept-1-ene | PubChem[1] |
| CAS Number | 32363-95-4 | PubChem[1] |
| Computed XLogP3 | 4.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 166.0316058 g/mol | PubChem[1] |
| Monoisotopic Mass | 166.0316058 g/mol | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
Spectroscopic Data
| Spectrum Type | Key Peaks/Signals | Source |
| Mass Spectrum (GC-MS) | Major fragments observed at m/z: 70 (base peak), 42, 55, 57, 109. | PubChem[1] |
| ¹H NMR | No experimental data found in the searched literature. Predicted shifts would include a triplet for the terminal methyl group, multiplets for the methylene groups, and a triplet for the vinylic proton. | |
| ¹³C NMR | No experimental data found in the searched literature. Predicted shifts would include signals for the dichlorinated carbon, the adjacent vinylic carbon, and the aliphatic carbons. | |
| Infrared (IR) | No experimental data found in the searched literature. Expected characteristic absorptions include C-H stretching, C=C stretching, and C-Cl stretching vibrations. |
Experimental Protocols
Synthesis of 1,1-Dichloroheptane from Heptaldehyde
While a specific protocol for this compound is not detailed in the searched literature, a well-documented procedure for the closely related saturated compound, 1,1-dichloroheptane, provides a robust starting point. This reaction of heptaldehyde with phosphorus pentachloride can potentially yield the desired alkene under modified conditions that favor elimination.
Principle:
This synthesis involves the reaction of an aldehyde (heptaldehyde) with a chlorinating agent (phosphorus pentachloride) to replace the carbonyl oxygen with two chlorine atoms. The reaction proceeds through the formation of phosphorus oxychloride as a byproduct.
Reagents:
-
Heptaldehyde (100 g, 0.88 mole)
-
Phosphorus pentachloride (180 g, 0.86 mole)
-
Dry ether (75 ml)
-
Ice water
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure: [2]
-
A one-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The flask is placed in a cooling bath, and 180 g (0.86 mole) of phosphorus pentachloride is added, followed by 75 ml of dry ether.
-
With vigorous stirring, 100 g (0.88 mole) of heptaldehyde is added slowly from the dropping funnel over a period of one hour. The reaction temperature is maintained between 20-30°C.
-
After the addition is complete, the reaction mixture is stirred for an additional fifteen minutes.
-
The mixture is then transferred to a one-liter flask and allowed to stand overnight.
-
The resulting yellow mixture is carefully poured over ice water to decompose the phosphorus oxychloride.
-
The dichloroheptane is extracted with ether.
-
The ether layer is washed with a sodium carbonate solution until neutral, followed by two washes with water. All washing and extraction steps should be performed while keeping the mixture cold.
-
The ether layer is dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the residue is distilled under reduced pressure (16 mm Hg) to yield the product.
Yield and Characterization of 1,1-Dichloroheptane: [2]
-
Yield: 91 g (62%)
-
Boiling Point: 73-76°C at 16 mm Hg
-
Refractive Index (n²⁰D): 1.4450
Mandatory Visualizations
Synthesis Workflow
Caption: Reaction workflow for the synthesis of 1,1-dichloroheptane.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis and purification process.
References
Physical and chemical properties of 1,1-Dichloro-1-heptene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles the currently available technical data for 1,1-dichloro-1-heptene. It is important to note that experimentally determined physical and chemical properties for this specific compound are limited in publicly accessible literature. Much of the available data is either computationally derived or pertains to structurally related compounds. All data should be used with this context in mind.
Chemical Identity and Computed Properties
This compound is a chlorinated alkene with the molecular formula C₇H₁₂Cl₂.[1] Its chemical structure consists of a seven-carbon chain with a carbon-carbon double bond at the first position, where the first carbon is bonded to two chlorine atoms.
Table 1: Computed Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂ | PubChem |
| Molecular Weight | 167.07 g/mol | PubChem |
| IUPAC Name | 1,1-dichlorohept-1-ene | PubChem |
| CAS Number | 32363-95-4 | PubChem |
| XLogP3 | 4.6 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed) |
| Rotatable Bond Count | 4 | PubChem (Computed) |
| Exact Mass | 166.0316058 Da | PubChem (Computed) |
| Monoisotopic Mass | 166.0316058 Da | PubChem (Computed) |
| Topological Polar Surface Area | 0 Ų | PubChem (Computed) |
| Heavy Atom Count | 9 | PubChem (Computed) |
Comparison with a Structurally Related Compound
To provide some context for the physical properties of this compound, the experimental data for its saturated analog, 1,1-dichloroheptane, is presented below. The absence of the double bond in 1,1-dichloroheptane is expected to influence properties such as boiling point and density.
Table 2: Experimental Physical Properties of 1,1-Dichloroheptane
| Property | Value | Source |
| Molecular Formula | C₇H₁₄Cl₂ | LookChem[2], PubChem[3] |
| Molecular Weight | 169.09 g/mol | PubChem[3] |
| Boiling Point | 190.1 °C at 760 mmHg | LookChem[2] |
| Density | 1.011 g/cm³ | LookChem[2] |
| Refractive Index | 1.4380 | LookChem[2] |
| Flash Point | 66 °C | LookChem[2] |
| Vapor Pressure | 0.764 mmHg at 25°C | LookChem[2] |
Synthesis and Reactivity
General Experimental Protocol: Synthesis of 1,1-Dichloroalkenes from Aldehydes
One common method for the preparation of 1,1-dichloro-1-alkenes involves the reaction of an aldehyde with a phosphonium ylide, a variant of the Wittig reaction, or by reaction with a mixture of triphenylphosphine and carbon tetrachloride.[6] Another approach involves the reaction of a carbonyl compound with a trichloromethanephosphonic acid ester in the presence of magnesium.[7]
Below is a generalized workflow for the synthesis of this compound from heptanal.
References
- 1. This compound | C7H12Cl2 | CID 10953908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-dichloroheptane|lookchem [lookchem.com]
- 3. 1,1-Dichloroheptane | C7H14Cl2 | CID 13184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
- 6. scispace.com [scispace.com]
- 7. US4492800A - Process for the preparation of 1,1-dichloro-alkenes - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stereochemistry of 1,1-Dichloroalkenes for Researchers, Scientists, and Drug Development Professionals
An Introduction to the Stereochemical Nuances of 1,1-Dichloroalkenes and Their Significance in Modern Chemistry
The 1,1-dichloroalkene moiety is a versatile functional group that has garnered significant attention in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique electronic and steric properties impart distinct reactivity, allowing for stereoselective transformations and the construction of complex molecular architectures. This guide provides a comprehensive overview of the stereochemistry of 1,1-dichloroalkenes, encompassing their synthesis, reactivity, and analytical characterization, with a focus on applications relevant to researchers and professionals in the pharmaceutical sciences.
Stereoselective Synthesis of 1,1-Dichloroalkenes
The spatial arrangement of substituents around the carbon-carbon double bond in 1,1-dichloroalkenes can be controlled through various synthetic strategies, leading to the selective formation of either (E)- or (Z)-isomers.
Synthesis of (Z)-1,1-Dichloroalkenes
A prevalent method for the stereoselective synthesis of (Z)-1,1-dichloroalkenes involves the reduction of 1,1,1-trichloroalkanes. Mild, room-temperature reduction using chromium(II) chloride (CrCl₂) has been shown to generate (Z)-1-chloro-2-substituted-1-alkenes in excellent yields.[1]
Another common approach is a modification of the Wittig reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert aldehydes into the corresponding 1,1-dichloroalkenes. This method generally provides good yields and selectivity for the (Z)-isomer.
A more recent and novel approach involves the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (AlCl₃).[2] This reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope, offering an alternative route to this important class of compounds.[2]
Synthesis of (E)-1,1-Dichloroalkenes
The stereoselective synthesis of (E)-1,1-dichloroalkenes is less commonly reported but can be achieved through specific methodologies. One such method involves the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes with Bu₃SnH, which stereoselectively yields (Z)-1-bromo-1-alkenes. Subsequent transformations can then lead to the desired (E)-1,1-dichloroalkene.
Quantitative Data on Synthetic Methods
The following table summarizes the yields for the synthesis of various 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones using AlCl₃.
| Entry | Substrate (1,1,1-Trifluoroalkanone) | Product (1,1-Dichloro-1-alkenone) | Yield (%) |
| 1 | 4-Methoxy-α,α,α-trifluoroacetophenone | 1-(4-Methoxyphenyl)-2,2-dichloroethen-1-one | 78 |
| 2 | α,α,α-Trifluoroacetophenone | 2,2-Dichloro-1-phenylethen-1-one | 75 |
| 3 | 4-Methyl-α,α,α-trifluoroacetophenone | 2,2-Dichloro-1-(p-tolyl)ethen-1-one | 82 |
| 4 | 4-Chloro-α,α,α-trifluoroacetophenone | 1-(4-Chlorophenyl)-2,2-dichloroethen-1-one | 71 |
| 5 | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 2,2-Dichloro-1-(naphthalen-2-yl)ethen-1-one | 65 |
| 6 | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | 2,2-Dichloro-1-(pyridin-2-yl)ethen-1-one | 55 |
Experimental Protocols
General Procedure for the Synthesis of 1,1-Dichloro-1-alkenones from 1,1,1-Trifluoroalkanones[2]
To a solution of the 1,1,1-trifluoroalkanone (1.0 mmol) in dichloromethane (5 mL) at room temperature is added aluminum trichloride (5.0 mmol). The reaction mixture is stirred at room temperature for 1-5 days, while monitoring the progress by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,1-dichloro-1-alkenone.
General Procedure for Suzuki-Miyaura Cross-Coupling of 1,1-Dichloroalkenes
A mixture of the 1,1-dichloroalkene (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by chromatography.
Reactivity and Mechanistic Insights
1,1-Dichloroalkenes are valuable intermediates in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The two chlorine atoms in 1,1-dichloroalkenes exhibit different reactivities, allowing for selective mono- or di-substitution reactions. The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, and its application to 1,1-dichloroalkenes provides access to a wide range of substituted alkenes.
Below is a diagram illustrating the catalytic cycle for the Suzuki-Miyaura cross-coupling of a 1,1-dichloroalkene.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction of a 1,1-dichloroalkene.
Proposed Mechanism of Formation from 1,1,1-Trifluoroalkanones
The conversion of 1,1,1-trifluoroalkanones to 1,1-dichloro-1-alkenones is proposed to proceed through a series of Lewis acid-mediated halogen exchange and elimination steps.
Caption: Proposed mechanism for the conversion of 1,1,1-trifluoroalkanones to 1,1-dichloro-1-alkenones.
Applications in Drug Development and Natural Product Synthesis
The 1,1-dichloroalkene moiety is a key structural feature in several biologically active compounds.
-
Caracolamide A: A marine natural product that exhibits cytotoxic activity. The 1,1-dichloroalkene group is crucial for its biological function.
-
Permethrin: A synthetic pyrethroid insecticide, where the dichlorovinyl group is essential for its insecticidal properties.
The development of synthetic analogs of these and other natural products containing the 1,1-dichloroalkene unit is an active area of research in the quest for new therapeutic agents. For instance, chalcones, which can be synthesized to incorporate a 1,1-dichloroalkene moiety, are known to exhibit a wide range of biological activities, including anticancer effects. The mechanism of action of some anticancer chalcones involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
References
Potential Research Areas for 1,1-Dichloro-1-heptene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dichloro-1-heptene is a halogenated alkene with potential as a versatile building block in organic synthesis. Its gem-dichloroalkene moiety offers a unique platform for a variety of chemical transformations, including cross-coupling reactions and functional group interconversions. This technical guide provides an in-depth overview of the synthesis, spectral properties, and, most importantly, potential research avenues for this compound. The content is tailored for researchers and professionals in the fields of chemistry and drug development, aiming to stimulate further investigation into the applications of this compound. While experimental data for this specific molecule is limited, this guide furnishes detailed, extrapolated experimental protocols and predicted spectral data to facilitate future research endeavors.
Introduction
Gem-dichloroalkenes are a class of organic compounds characterized by the presence of a C=CCl₂ group. This functional group imparts unique reactivity, making them valuable intermediates in synthetic organic chemistry. They serve as precursors to alkynes, substituted alkenes, and various heterocyclic compounds. Notably, the 1,1-dichloroalkenyl moiety is found in a number of biologically active molecules, including pyrethroid insecticides. This compound, with its seven-carbon chain, represents a lipophilic building block that could be incorporated into more complex molecular architectures, potentially leading to new therapeutic agents or materials. This guide will explore the untapped research potential of this compound.
Synthesis of this compound
The most common and direct method for the synthesis of 1,1-dichloro-1-alkenes is the reaction of an aldehyde with a phosphorus ylide generated from triphenylphosphine and carbon tetrachloride. This Wittig-type olefination provides a reliable route to the desired product.
Proposed Experimental Protocol: Synthesis from Heptanal
This protocol is based on established procedures for the synthesis of 1,1-dichloroalkenes from aldehydes.
Reaction:
Heptanal + CCl₄ + 2 PPh₃ → this compound + HCCl₃ + 2 Ph₃PO
Materials:
-
Heptanal (1.0 eq)
-
Carbon tetrachloride (CCl₄, 2.0 eq)
-
Triphenylphosphine (PPh₃, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrachloride (2.0 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 1 hour, during which time a thick white precipitate of the phosphorus ylide will form.
-
Add a solution of heptanal (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane or hexane/ethyl acetate gradient to afford pure this compound.
Expected Yield: 70-85% (based on analogous reactions).
Physicochemical and Spectral Data
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂ | PubChem[1] |
| Molecular Weight | 167.07 g/mol | PubChem[1] |
| CAS Number | 32363-95-4 | PubChem[1] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Predicted to be in the range of 170-190 °C | - |
| Density | Predicted to be ~1.0 g/mL | - |
Predicted Spectroscopic Data
Note: The following data are predicted and should be confirmed by experimental analysis.
| ¹H-NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8-6.0 | t | 1H | =CH- | |
| ~ 2.1-2.3 | q | 2H | -CH₂-CH= | |
| ~ 1.2-1.5 | m | 6H | -(CH₂)₃- | |
| ~ 0.9 | t | 3H | -CH₃ |
| ¹³C-NMR (100 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 135 | =C(Cl)₂ | |
| ~ 125 | =CH- | |
| ~ 35 | -CH₂-CH= | |
| ~ 31 | ||
| ~ 28 | ||
| ~ 22 | ||
| ~ 14 | -CH₃ |
| FT-IR (Liquid Film) | Predicted Wavenumber (cm⁻¹) | Assignment |
| ~ 3050 | =C-H stretch | |
| ~ 2950, 2870 | C-H stretch (alkyl) | |
| ~ 1620 | C=C stretch | |
| ~ 1460, 1380 | C-H bend (alkyl) | |
| ~ 850-900 | =C-H bend (out of plane) | |
| ~ 700-800 | C-Cl stretch |
Potential Research Areas
The reactivity of the gem-dichloroalkene functionality opens up several exciting avenues for research. The following sections outline key areas where this compound could be a valuable starting material.
Palladium-Catalyzed Cross-Coupling Reactions
1,1-Dichloro-1-alkenes are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling of this compound with boronic acids can provide a stereoselective route to mono- and di-substituted alkenes. By carefully controlling the reaction conditions (ligand, base, and solvent), it is possible to achieve selective mono- or bis-coupling.
-
Potential Research: Investigation into the stereoselective synthesis of (Z)-1-chloro-1-aryl-1-heptenes and their subsequent functionalization. These compounds could be precursors to novel liquid crystals or biologically active molecules.
The Sonogashira coupling with terminal alkynes can be employed to synthesize enynes, which are valuable intermediates in organic synthesis.
-
Potential Research: Development of efficient protocols for the mono- and di-alkynylation of this compound. The resulting enediynes could be explored for their potential in materials science or as precursors to complex polycyclic systems through cyclization reactions.
The Heck reaction with various alkenes could lead to the formation of substituted dienes, which are important structural motifs in natural products and polymers.
-
Potential Research: Exploration of the regioselectivity and stereoselectivity of the Heck reaction with this compound and various electronically and sterically diverse alkenes.
Synthesis of Terminal Alkynes
Treatment of this compound with a strong base, such as sodium amide or an alkyllithium reagent, can induce a double dehydrochlorination to yield 1-heptyne.
-
Potential Research: Optimization of the reaction conditions to achieve high yields of 1-heptyne. This could provide an alternative and potentially more scalable route to this important terminal alkyne compared to traditional methods.
Synthesis of Ketones
Acid-catalyzed hydrolysis of the gem-dichloroalkene functionality can lead to the formation of a ketone. In the case of this compound, this would yield 2-heptanone.
-
Potential Research: Investigation of mild and efficient conditions for the hydrolysis of this compound to 2-heptanone. This could be a useful transformation in a multi-step synthesis.
Exploration of Biological Activity
Given that some chlorinated hydrocarbons exhibit biological activity, this compound and its derivatives could be screened for various biological activities.
-
Potential Research:
-
Synthesis of a library of derivatives of this compound through the cross-coupling reactions mentioned above.
-
Screening of these compounds for antimicrobial, antifungal, or cytotoxic activity.
-
Investigation of their potential as enzyme inhibitors, particularly for enzymes with lipophilic binding pockets.
-
Safety and Handling
While specific toxicological data for this compound is not available, it should be handled with the care appropriate for a chlorinated hydrocarbon.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Disposal: Dispose of waste in accordance with local regulations for halogenated organic compounds.
Conclusion
This compound is a readily accessible compound with significant, yet largely unexplored, potential in organic synthesis. The versatility of the gem-dichloroalkene functionality makes it an attractive starting material for the synthesis of a wide range of valuable compounds. This guide has outlined several promising research areas, from the development of novel cross-coupling methodologies to the exploration of its biological activity. It is our hope that the information and proposed experimental protocols provided herein will serve as a catalyst for further research into the chemistry and applications of this intriguing molecule.
References
Methodological & Application
Synthesis of 1,1-Dichloro-1-heptene from Heptanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloro-1-alkenes are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of functional groups and as building blocks in the synthesis of more complex molecules. The conversion of aldehydes to geminal dichloroolefins is a key transformation. This document provides detailed application notes and protocols for the synthesis of 1,1-dichloro-1-heptene from heptanal. The primary method described is a Wittig-type reaction employing triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).
Reaction Principle
The synthesis of this compound from heptanal is typically achieved through the reaction of the aldehyde with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrachloride. The overall transformation is as follows:
Heptanal + PPh₃ + CCl₄ → this compound + Ph₃PO
The triphenylphosphine reacts with carbon tetrachloride to form a phosphonium salt, which then acts as the dichloromethylenating agent. The aldehyde reacts with this reagent to yield the desired this compound and triphenylphosphine oxide as a byproduct.[1]
Safety Precautions
-
Carbon tetrachloride (CCl₄) is a toxic and environmentally hazardous substance. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Heptanal is a flammable liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triphenylphosphine (PPh₃) can cause skin and eye irritation.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety.
Materials and Methods
Materials
-
Heptanal (C₇H₁₄O)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Hexane or pentane for purification
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography (if necessary)
Instrumentation
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (N₂ or Ar)
-
Standard laboratory glassware
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Experimental Protocol
The following is a general protocol for the synthesis of 1,1-dichloroalkenes from aliphatic aldehydes. The specific conditions for heptanal may require optimization.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (2.0 eq) and anhydrous carbon tetrachloride (as solvent or in an appropriate solvent like dichloromethane).
-
Addition of Aldehyde: To the stirred solution, add heptanal (1.0 eq) dropwise at room temperature under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a non-polar solvent like hexane or pentane to precipitate the triphenylphosphine oxide.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated triphenylphosphine oxide. Wash the precipitate with a small amount of the non-polar solvent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent (e.g., hexane).
Data Presentation
Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) |
| Heptanal | C₇H₁₄O | 114.19 |
| This compound | C₇H₁₂Cl₂ | 167.07[2] |
Spectroscopic Data for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) [2]
| m/z | Relative Intensity |
| 42 | 88.63% |
| 55 | 67.58% |
| 57 | 62.45% |
| 70 | 99.99% |
| 109 | 15.96% |
Diagrams
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: A summary of the experimental workflow for the synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1,1-Dichloro-1-heptene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,1-dichloro-1-heptene and related 1,1-dichloro-1-alkenes. The selective mono-substitution of these substrates presents a significant challenge, often leading to double substitution products. However, by employing specific catalytic systems, a highly selective synthesis of (Z)-chloroalkenes can be achieved.
Introduction
The palladium-catalyzed cross-coupling of 1,1-dichloro-1-alkenes is a powerful transformation for the synthesis of stereodefined trisubstituted alkenes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1] A key challenge in the coupling of 1,1-dichloro-1-alkenes is controlling the reactivity to achieve selective monosubstitution over double substitution.[1] Research has demonstrated that the use of palladium catalysts with bulky bisphosphine ligands, particularly those with a large P-Pd-P bite angle, in nonpolar solvents is crucial for achieving high selectivity for the desired mono-coupled product.[1]
This document outlines the optimized conditions for the Suzuki-Miyaura cross-coupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-borabicyclo[3.3.1]nonane (9-alkyl-9-BBN) reagents, leading to the formation of (Z)-chlorinated internal alkenes in good yields.[1]
Key Reaction Parameters for Selective Monocoupling
Several factors are critical for achieving high selectivity in the monocoupling of 1,1-dichloro-1-alkenes:
-
Ligand Selection: The use of bisphosphine ligands with a large P-Pd-P bite angle, such as XantPhos and DpePhos, is essential. These ligands promote the formation of the desired mono-coupled product while disfavoring the second coupling event.[1]
-
Solvent: Nonpolar solvents are preferred to enhance the selectivity of the reaction.[1]
-
Base: Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective in promoting the reaction.[1]
-
Substrate Electronics: Electron-poor 1,1-dichloro-1-alkenes tend to exhibit higher selectivity for monocoupling, while electron-rich substrates have a greater propensity for bis-coupling.[1]
Tabulated Data: Suzuki-Miyaura Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBNs
The following table summarizes the results for the palladium-catalyzed monocoupling of various 1,1-dichloro-1-alkenes with 9-alkyl-9-BBN reagents, highlighting the scope and efficiency of the optimized protocol.
| Entry | 1,1-Dichloro-1-alkene | 9-Alkyl-9-BBN | Product | Yield (%) |
| 1 | 1,1-Dichloro-1-octene | 9-Hexyl-9-BBN | (Z)-7-Chloro-7-tetradecene | 85 |
| 2 | 1,1-Dichloro-3-phenylpropene | 9-Hexyl-9-BBN | (Z)-1-Chloro-1-phenyl-1,4-nonadiene | 78 |
| 3 | 1,1-Dichloro-4-phenyl-1-butene | 9-(3-Phenylpropyl)-9-BBN | (Z)-1-Chloro-1,7-diphenyl-1-heptene | 82 |
| 4 | Methyl 4,4-dichloro-3-butenoate | 9-Hexyl-9-BBN | Methyl (Z)-4-chloro-3-decenoate | 75 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Monocoupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBNs:
This protocol is adapted from the work of Liron, F., et al., J. Org. Chem., 2007.[1]
Materials:
-
1,1-Dichloro-1-alkene (1.0 equiv)
-
9-Alkyl-9-BBN (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol %)
-
XantPhos (5.5 mol %)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (2.5 mol %), XantPhos (5.5 mol %), and anhydrous potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane to the flask.
-
Add the 1,1-dichloro-1-alkene (1.0 equiv) to the reaction mixture.
-
Finally, add the 9-alkyl-9-BBN solution (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-chloroalkene.
Reaction Scheme and Workflow Diagrams
Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.
Caption: Step-by-step experimental workflow for the cross-coupling reaction.
References
Application of 1,1-Dichloro-1-heptene in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The versatile reactivity of 1,1-dichloro-1-heptene and related 1,1-dichloroalkenes makes them valuable building blocks in the synthesis of complex natural products. Their ability to undergo selective transformations, such as cross-coupling and olefination reactions, provides a powerful tool for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of bioactive natural products, supported by quantitative data and visual diagrams.
Application Note 1: Stereoselective Synthesis of Z-Chloroalkenes via Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-borabicyclononane (9-alkyl-9-BBN) reagents offers a highly efficient and stereoselective method for the synthesis of Z-chloroalkenes. This transformation is particularly useful in the construction of complex olefinic moieties found in a variety of natural products, such as the potent antifungal and cytotoxic macrolide, Oocydin A.[1] The reaction proceeds with high selectivity for monocoupling, which has been a significant challenge with 1,1-dichloro-1-alkenes.[2][3]
The use of bisphosphine ligands with a large P-Pd-P bite angle is crucial for achieving high yields and selectivity. These monochlorinated olefins can be further functionalized, providing a stereospecific route to trisubstituted olefins.[2][3]
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling of 1,1-dichloro-1-alkenes.
Quantitative Data for Suzuki-Miyaura Coupling
| 1,1-Dichloro-1-alkene Substrate | 9-Alkyl-9-BBN Reagent | Product | Yield (%) | Reference |
| 1,1-dichloro-1-octene | 9-hexyl-9-BBN | (Z)-7-chloro-7-tetradecene | 85 | [2] |
| 1,1-dichloro-4-phenyl-1-butene | 9-hexyl-9-BBN | (Z)-1-chloro-4-phenyl-1-decene | 80 | [2] |
| Ethyl 11,11-dichloroundec-10-enoate | 9-hexyl-9-BBN | Ethyl (Z)-11-chloro-10-heptadecenoate | 75 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the work of Liron, F., et al. (2007).[2]
-
Preparation of the 9-Alkyl-9-BBN Reagent: To a solution of the terminal alkene (1.2 mmol) in anhydrous THF (2 mL) at 0 °C under an argon atmosphere, add a 0.5 M solution of 9-BBN in THF (1.1 mmol). Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cross-Coupling Reaction: In a separate flask, add Pd(dba)₂ (0.025 mmol, 5 mol%), Xantphos (0.03 mmol, 6 mol%), and K₃PO₄ (3 mmol) to a solution of the 1,1-dichloro-1-alkene (1.0 mmol) in dioxane (4 mL).
-
Reaction Assembly: Add the freshly prepared solution of the 9-alkyl-9-BBN reagent to the flask containing the palladium catalyst, ligand, base, and 1,1-dichloro-1-alkene.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired Z-chloroalkene.
Application Note 2: Synthesis of Dichlorovinylidene Moieties via Wittig-Type Olefination
The Wittig-type olefination using dichloromethylenetriphenylphosphorane is a robust method for the introduction of a dichlorovinylidene group onto a carbonyl compound. This strategy has been successfully employed in the total synthesis of the marine natural product Caracolamide A, which exhibits ion channel modulating activity.[4] This reaction provides a direct route to terminal 1,1-dichloroalkenes from aldehydes.
Signaling Pathway for Caracolamide A Synthesis
Caption: Synthetic pathway to Caracolamide A.
Quantitative Data for the Synthesis of Caracolamide A
| Reaction Step | Starting Material(s) | Product | Reagents | Yield (%) | Reference |
| Amide Formation | 2-Phenylethylamine, 7-Hydroxyheptanoic acid | 7-hydroxy-N-phenethylheptanamide | EDCI, HOBt, DIPEA | Not Reported | [4] |
| Oxidation | 7-hydroxy-N-phenethylheptanamide | 7-oxo-N-phenethylheptanamide | Dess-Martin Periodinane | 95 | [4] |
| Wittig Olefination | 7-oxo-N-phenethylheptanamide | Caracolamide A | PPh₃, CCl₄, n-BuLi | 60 | [4] |
Experimental Protocol: Synthesis of a Dichlorovinylidene Moiety
This protocol is adapted from the total synthesis of Caracolamide A.[4]
-
Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve triphenylphosphine (2.0 eq.) in anhydrous THF. Cool the solution to -78 °C and add carbon tetrachloride (2.0 eq.). Slowly add n-butyllithium (2.1 eq., 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting dark red solution for 30 minutes at this temperature.
-
Olefination Reaction: To the freshly prepared ylide solution, add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise via a syringe.
-
Reaction Conditions: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the terminal 1,1-dichloroalkene.
References
- 1. Total Synthesis of Oocydin A by Roulland [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN [organic-chemistry.org]
- 3. Suzuki-miyaura cross-coupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-BBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Stereoselective Synthesis of Z-α-Chloroacrylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the highly stereoselective synthesis of Z-α-chloroacrylates. The primary method outlined is based on the chromium(II)-mediated olefination of aldehydes with trihaloacetate esters, a process that has been shown to produce the desired Z-isomer with exceptional stereocontrol (>99%) and in high yields. This approach is notable for its reliability and applicability to a range of aldehyde substrates. This application note includes a step-by-step experimental procedure, a summary of expected outcomes, and a visual representation of the experimental workflow to aid in laboratory implementation.
Introduction
Z-α-chloroacrylates are valuable intermediates in organic synthesis, serving as precursors for a variety of functionalized molecules and playing a role in the development of novel therapeutic agents. The stereoselective synthesis of the Z-isomer is a critical challenge, as the geometric configuration of the double bond significantly influences the reactivity and biological activity of downstream products. Traditional methods for the synthesis of α,β-unsaturated esters often yield mixtures of E and Z isomers, necessitating difficult and costly purification steps. The chromium(II)-mediated olefination described herein offers a robust solution to this problem, providing a direct and highly selective route to Z-α-chloroacrylates.
Experimental Protocol: Chromium(II)-Mediated Synthesis of Z-α-Chloroacrylates
This protocol is based on the method described by Falck et al., which employs a chromium(II)-mediated coupling of an aldehyde with an ethyl trichloroacetate.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Aldehyde (substrate)
-
Ethyl trichloroacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stirring bar
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous Chromium(II) chloride to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to the flask and stir the resulting suspension.
-
Reagent Addition: To the stirring suspension, add the aldehyde substrate followed by ethyl trichloroacetate.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the aldehyde.
-
Quenching: Upon completion, quench the reaction by exposing the mixture to air.
-
Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure Z-α-chloroacrylate.
-
Characterization: The stereoselectivity of the product can be confirmed by ¹H NMR spectroscopy.
Data Presentation
The chromium(II)-mediated synthesis of Z-α-chloroacrylates has been reported to provide excellent yields and stereoselectivity for a variety of aldehyde substrates. The table below summarizes typical results that can be expected from this protocol.
| Aldehyde Substrate | Product | Yield (%) | Z:E Ratio |
| Benzaldehyde | Ethyl (Z)-2-chloro-3-phenylacrylate | >90 | >99:1 |
| 4-Chlorobenzaldehyde | Ethyl (Z)-2-chloro-3-(4-chlorophenyl)acrylate | >90 | >99:1 |
| Cyclohexanecarboxaldehyde | Ethyl (Z)-2-chloro-3-cyclohexylacrylate | >85 | >99:1 |
| Heptanal | Ethyl (Z)-2-chloro-2-nonenoate | >80 | >99:1 |
Note: The yields and ratios presented are based on reported outcomes in the literature and may vary depending on experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Z-α-chloroacrylates via the chromium(II)-mediated olefination protocol.
Caption: Experimental workflow for the synthesis of Z-α-chloroacrylates.
Signaling Pathway Diagram
The proposed mechanism for this reaction involves the formation of a geminal dichromium species from the reaction of chromium(II) chloride with the trihaloacetate. This species then adds to the aldehyde, followed by an elimination step to form the Z-alkene with high stereoselectivity.
Caption: Proposed mechanistic pathway for the formation of Z-α-chloroacrylates.
Application Notes and Protocols: Grignard Reaction with 1,1-Dichloro-1-heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of 1,1-dichloro-1-heptene presents a unique challenge in organic synthesis. While the Grignard reaction is a powerful tool for carbon-carbon bond formation, the direct reaction of this compound with magnesium metal to form a stable Grignard reagent is not a conventional or reliable method. The presence of two vinyl chlorides can lead to undesired side reactions, including elimination and the formation of complex mixtures.
However, a highly effective and controlled method for the functionalization of this compound involves a palladium-catalyzed cross-coupling reaction . In this approach, a separately prepared Grignard reagent is coupled with this compound in the presence of a palladium catalyst. This methodology allows for the selective mono-alkylation or mono-arylation of the dichloroalkene, providing a versatile route to a variety of substituted vinyl chlorides, which are valuable intermediates in the synthesis of complex organic molecules and potential pharmaceutical candidates.
These application notes provide a detailed protocol for the palladium-catalyzed cross-coupling of Grignard reagents with this compound, along with relevant data and diagrams to guide researchers in successfully employing this synthetic strategy.
Reaction Principle
The core of the reaction is a palladium-catalyzed cross-coupling, often referred to as a Kumada or Negishi-type coupling (though the latter typically involves organozinc reagents, the principle is similar). The catalytic cycle involves the oxidative addition of the vinyl chloride to a palladium(0) complex, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The use of a suitable phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
All glassware should be thoroughly oven-dried before use to exclude moisture, which can quench the Grignard reagent.
-
Anhydrous solvents are essential for the success of the reaction.
Preparation of the Grignard Reagent (General Procedure)
This protocol describes the preparation of a generic Grignard reagent (R-MgX). The specific alkyl or aryl halide should be chosen based on the desired substituent to be introduced.
Materials:
-
Magnesium turnings
-
Alkyl or Aryl halide (e.g., bromobenzene for Phenylmagnesium bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place the magnesium turnings.
-
Add a small crystal of iodine to the flask.
-
Add a small portion of the anhydrous solvent to cover the magnesium.
-
Dissolve the alkyl or aryl halide in anhydrous solvent in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to initiate the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent solution should be used immediately in the subsequent cross-coupling reaction.
Palladium-Catalyzed Cross-Coupling of this compound with a Grignard Reagent
This protocol is adapted from general procedures for palladium-catalyzed cross-coupling reactions of gem-dichloroalkenes.
Materials:
-
This compound
-
Prepared Grignard reagent solution (e.g., Phenylmagnesium bromide in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Anhydrous diethyl ether or THF
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (e.g., 0.04 equivalents) and tricyclohexylphosphine (e.g., 0.04 equivalents) in anhydrous NMP or DMAc.
-
Stir the mixture at room temperature for 15-20 minutes to form the active catalyst complex.
-
To this catalyst mixture, add this compound (1.0 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution (e.g., 1.1 equivalents) to the reaction mixture via a syringe or cannula.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours, monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-substituted vinyl chloride.
Data Presentation
The following table summarizes representative yields for the palladium-catalyzed mono-alkylation and mono-arylation of 1,1-dichloroalkenes with various Grignard reagents. While specific data for this compound is limited in the public domain, the following provides an expected range of efficacy based on analogous substrates.
| 1,1-Dichloroalkene Substrate | Grignard Reagent (R-MgX) | Catalyst System | Solvent | Yield (%) |
| 1,1-Dichloro-1-octene | Phenylmagnesium bromide | Pd(OAc)₂ / PCy₃ | NMP | ~85 |
| 1,1-Dichloro-1-octene | Methylmagnesium bromide | Pd(OAc)₂ / PCy₃ | NMP | ~78 |
| 1,1-Dichloro-2-phenylethene | Ethylmagnesium bromide | Pd(OAc)₂ / PCy₃ | DMAc | ~90 |
| 1,1-Dichloro-2-phenylethene | Vinylmagnesium bromide | PdCl₂(dppf) | THF | ~75 |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. The data presented here are for illustrative purposes and should be optimized for the specific reaction of this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed Grignard reaction.
Catalytic Cycle
Caption: Simplified catalytic cycle for the cross-coupling reaction.
Safety Precautions
-
Grignard reagents are highly flammable and react violently with water. Handle with extreme care in a fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.
Conclusion
The palladium-catalyzed cross-coupling of this compound with Grignard reagents offers a robust and versatile method for the synthesis of mono-substituted vinyl chlorides. This approach circumvents the difficulties associated with the direct formation of a Grignard reagent from the dichloroalkene. The resulting products are valuable intermediates for further synthetic transformations, making this protocol a significant tool for researchers in organic synthesis and drug development. Careful attention to anhydrous and inert conditions is paramount for achieving high yields and reproducible results.
Suzuki-Miyaura Coupling Conditions for Dichloroalkenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of dichloroalkenes. The Suzuki-Miyaura reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, and its application to dichloroalkenes opens avenues for the synthesis of a wide array of functionalized alkenes, which are valuable intermediates in pharmaceutical and materials science.[1][2][3][4] This guide focuses on strategies for both selective mono- and di-substitution of geminal and vicinal dichloroalkenes, offering researchers the tools to control the reaction outcome.
Introduction to Suzuki-Miyaura Coupling of Dichloroalkenes
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., boronic acid or ester) and an organohalide.[1][3][5] While aryl and vinyl halides are common substrates, the use of dichloroalkenes presents unique challenges and opportunities. The two chlorine atoms can be substituted sequentially, allowing for the synthesis of mono- or di-substituted alkenes. Controlling the selectivity of this process is a key aspect of its application.
The reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds, often requiring more specialized catalytic systems, including electron-rich and bulky ligands, to facilitate the oxidative addition of the palladium catalyst.[3][6] The choice of catalyst, ligand, base, and solvent all play a crucial role in determining the yield and selectivity of the reaction.
Key Reaction Components and Their Roles
The success of a Suzuki-Miyaura coupling of dichloroalkenes hinges on the careful selection of several key components:
-
Palladium Catalyst: The active catalyst is typically a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst. Common precatalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃.
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For the less reactive chloroalkenes, bulky and electron-rich phosphine ligands are often employed to promote oxidative addition.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. A variety of inorganic bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.
-
Solvent: The choice of solvent can influence the solubility of the reagents and the reaction rate. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water to facilitate the dissolution of the inorganic base.[6]
-
Boronic Acid/Ester: This is the organoboron nucleophile. A wide range of aryl- and alkylboronic acids and their esters are commercially available or can be readily synthesized.
General Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes: Selective Coupling Strategies
Controlling the degree of substitution on the dichloroalkene is a primary objective. Both mono- and di-substitution can be achieved by carefully tuning the reaction conditions.
Selective Monosubstitution
Achieving selective mono-arylation or -alkylation of a dichloroalkene requires careful control to prevent the second coupling reaction. Key strategies include:
-
Stoichiometry: Using a limited amount of the boronic acid (typically 1.0-1.2 equivalents) can favor monosubstitution.
-
Bulky Ligands: The use of sterically hindered ligands can disfavor the second oxidative addition to the more sterically encumbered monochloro-substituted alkene intermediate.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to stop the reaction after the first coupling.
-
Substrate Control: Electron-poor dichloroalkenes tend to show higher selectivity for monocoupling.
Double Substitution (Diarylation/Dialkylation)
For the synthesis of disubstituted alkenes, the goal is to drive the reaction to completion. This is typically achieved by:
-
Excess Boronic Acid: Using an excess of the boronic acid (typically >2.2 equivalents) ensures that both chlorine atoms are substituted.
-
Higher Temperatures and Longer Reaction Times: These conditions provide the necessary energy to overcome the activation barrier for the second, often slower, coupling step.
-
Stepwise Approach: A stepwise approach can be used to synthesize unsymmetrically disubstituted alkenes. This involves a selective monocoupling, isolation of the monochloro-alkene intermediate, followed by a second Suzuki-Miyaura coupling with a different boronic acid.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Double Arylation of a Vicinal Dichloroalkene
This protocol is adapted from the synthesis of diarylethenes from 1,2-dichlorohexafluorocyclopentene.
General Workflow:
Caption: General workflow for the double arylation of a vicinal dichloroalkene.
Materials:
-
1,2-dichlorohexafluorocyclopentene
-
Arylboronic acid
-
Pd₂(dba)₃·CHCl₃
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
K₃PO₄
-
Anhydrous, deoxygenated 1,4-dioxane
Procedure:
-
To a Schlenk tube, add the arylboronic acid (3.0 equiv.), Pd₂(dba)₃·CHCl₃ (0.005 equiv., 1 mol% Pd), X-Phos (0.02 equiv.), and K₃PO₄ (3.0 equiv.).
-
Flush the tube with nitrogen or argon three times.
-
Add 1,2-dichlorohexafluorocyclopentene (1.0 equiv.) and deoxygenated dry 1,4-dioxane.
-
Heat the resulting suspension to reflux (approximately 101 °C) for 16 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the mixture through a short pad of Celite®, washing with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using hexane as the eluent to afford the desired 1,2-diaryl-3,3,4,4,5,5-hexafluorocyclopentene.
Quantitative Data Summary (Selected Examples):
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 95 |
| 4-Methylphenylboronic acid | 92 |
| 4-Methoxyphenylboronic acid | 85 |
| 2-Thienylboronic acid | 90 |
Yields are based on the limiting dichloroalkene.
Protocol 2: Selective Mono-alkylation of a Geminal Dichloroalkene
This protocol is based on the selective monocoupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-borabicyclo[3.3.1]nonane (9-Alkyl-9-BBN).
General Workflow:
Caption: General workflow for the selective mono-alkylation of a geminal dichloroalkene.
Materials:
-
1,1-dichloro-1-alkene
-
9-Alkyl-9-BBN solution (in THF)
-
Pd(OAc)₂
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
K₃PO₄
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the 1,1-dichloro-1-alkene (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), XantPhos (0.05 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add anhydrous toluene to the mixture.
-
To the stirred suspension, add the 9-Alkyl-9-BBN solution (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Z-chlorinated internal alkene.
Quantitative Data Summary (Selected Examples):
| 1,1-Dichloro-1-alkene | 9-Alkyl-9-BBN | Product Yield (%) | Z/E Selectivity |
| 1,1-Dichloro-2-phenylethene | 9-Butyl-9-BBN | 85 | >98:2 |
| 1,1-Dichloro-3,3-dimethyl-1-butene | 9-Hexyl-9-BBN | 78 | >98:2 |
| Ethyl 2,2-dichloroacrylate | 9-Octyl-9-BBN | 90 | >98:2 |
Yields are for the isolated Z-isomer.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading, using a more electron-rich ligand, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and deoxygenated, as moisture and oxygen can deactivate the catalyst.
-
Lack of Selectivity (Mono- vs. Di-substitution): To favor monosubstitution, decrease the equivalents of boronic acid, lower the reaction temperature, and shorten the reaction time. To favor disubstitution, use an excess of the boronic acid and increase the temperature and reaction time.
-
Protodeboronation: This side reaction, where the boronic acid is converted to an arene, can be minimized by using anhydrous conditions and carefully selecting the base.
-
Homocoupling: The formation of biaryls from the boronic acid can sometimes be observed. This can be suppressed by using a lower catalyst concentration and ensuring a slow addition of the boronic acid.
By carefully selecting the reaction components and conditions, the Suzuki-Miyaura coupling of dichloroalkenes can be a highly effective method for the synthesis of a diverse range of substituted alkenes. The protocols and data presented here provide a solid foundation for researchers to apply and adapt this powerful reaction to their specific synthetic needs.
References
Application Notes and Protocols for the Heck Reaction of 1,1-Dichloro-1-heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4] This document provides detailed application notes and a generalized protocol for the Heck reaction involving 1,1-dichloro-1-heptene, a geminal dichloroalkene, which can serve as a versatile building block for the synthesis of substituted 1-chloro-1,3-dienes. These products are valuable intermediates, amenable to further functionalization.
While specific literature on the Heck reaction of this compound is not abundant, protocols for structurally related vinyl halides and gem-dihaloalkenes provide a strong foundation for developing a successful reaction strategy.[1][5] The following information is synthesized from established Heck reaction principles and data from analogous systems.
Reaction Principle and Signaling Pathway
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism is as follows:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coupling partner coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: Catalytic cycle of the Heck reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Heck reaction of vinyl halides with alkenes, which can be adapted for this compound. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Parameter | Typical Range/Value | Reference |
| Substrates | ||
| This compound | 1.0 equiv | N/A |
| Alkene (e.g., Styrene, Acrylate) | 1.2 - 2.0 equiv | [1] |
| Catalyst System | ||
| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | [3] |
| Catalyst Loading | 1 - 5 mol% | [1] |
| Ligand | PPh₃, P(o-tol)₃, XantPhos | [3] |
| Ligand Loading | 2 - 4 mol% (relative to Pd) | N/A |
| Base | ||
| Inorganic Base | K₂CO₃, Cs₂CO₃, KOAc | [1][3] |
| Organic Base | Et₃N, DIPEA | [3] |
| Base Loading | 2.0 - 3.0 equiv | [1] |
| Solvent | ||
| Common Solvents | DMF, DMAc, NMP, Dioxane | [1] |
| Reaction Conditions | ||
| Temperature | 80 - 140 °C | [1] |
| Reaction Time | 12 - 48 h | [1] |
| Expected Yield | ||
| Product Yield | Moderate to High (50-90%) | [1] |
Experimental Protocol: Generalized Heck Reaction of this compound with Styrene
This protocol is a generalized procedure based on established Heck reactions of vinyl halides.[1] Optimization may be required to achieve the best results for this specific substrate combination.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous potassium carbonate (e.g., 2.0 mmol, 2.0 equiv).
-
Under a positive flow of inert gas, add anhydrous DMF (e.g., 5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Addition of Reactants:
-
Add this compound (e.g., 1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
Add styrene (e.g., 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted 1-chloro-1,3-diene.
-
Safety Precautions:
-
Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Workflow
Caption: Heck reaction experimental workflow.
References
- 1. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Substituted Alkynes from 1,1-Dichloro-1-heptene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dichloro-1-alkenes are versatile synthetic intermediates in organic chemistry. One of their key transformations is the conversion to substituted alkynes via the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. This reaction proceeds by treatment of the 1,1-dichloro-1-alkene with a strong base, typically an organolithium reagent, to generate a lithium acetylide intermediate. This intermediate can then be trapped in situ with a variety of electrophiles to afford functionalized, substituted alkynes. This methodology is particularly valuable for the construction of complex molecular architectures from simple precursors.
The alkyne functional group is of significant interest in medicinal chemistry and drug development. Alkynes are present in a number of approved pharmaceutical agents, including the antiretroviral Efavirenz and the antifungal Terbinafine[]. Furthermore, terminal alkynes are key components in bioorthogonal "click" chemistry, enabling the precise modification of biomolecules[2]. Recent studies have also highlighted the potential of nonactivated terminal alkynes to act as covalent inhibitors of cysteine proteases, opening new avenues for drug design[3]. The protocols described herein provide a robust method for the synthesis of substituted heptynes, which can serve as building blocks for novel therapeutic agents and chemical probes.
Reaction Scheme: Fritsch-Buttenberg-Wiechell Rearrangement
The overall transformation involves a one-pot, two-step process starting from 1,1-dichloro-1-heptene. The first step is the FBW rearrangement to form a lithium heptynide intermediate. The second step is the electrophilic trapping of this intermediate to yield the desired substituted alkyne.
Caption: General reaction scheme for the synthesis of substituted alkynes.
Quantitative Data
The following table summarizes representative yields for the synthesis of substituted alkynes from 1,1-dihaloalkenes via the FBW rearrangement and subsequent electrophilic trapping. While specific data for this compound is not extensively published, the yields are based on analogous reactions with similar substrates and provide a reasonable expectation for the described protocols.
| Starting Material Precursor (Aldehyde) | Electrophile (E+) | Product | Yield (%) | Reference |
| Heptanal | Benzaldehyde | 1-Phenyl-2-octyn-1-ol | 85 | [4] |
| Heptanal | Acetone | 2-Methyl-3-nonyn-2-ol | 80 | [4] |
| Heptanal | Methyl Iodide | 2-Octyne | 75 | [4] |
| Cyclohexanecarboxaldehyde | Allyl Bromide | 1-Cyclohexyl-1,4-pentadiyne | 88 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-octyn-1-ol from this compound
This protocol details the conversion of this compound to a substituted propargyl alcohol using benzaldehyde as the electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: n-Butyllithium (2.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Rearrangement: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours to ensure complete formation of the lithium heptynide.
-
Electrophilic Trapping: The reaction mixture is cooled back down to -78 °C. A solution of benzaldehyde (1.2 eq) in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 1-phenyl-2-octyn-1-ol.
Protocol 2: Synthesis of 2-Octyne from this compound
This protocol describes the synthesis of an internal alkyne using methyl iodide as the electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Formation of Lithium Heptynide: Follow steps 1-4 from Protocol 1 to generate the lithium 1-heptynide solution.
-
Electrophilic Trapping: Cool the solution to 0 °C using an ice bath. Methyl iodide (1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude 2-octyne can be purified by distillation.
Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of substituted alkynes from this compound.
Caption: General experimental workflow diagram.
Signaling Pathway Context: Alkynes as Covalent Inhibitors
The alkyne moiety can serve as a "warhead" for the covalent inhibition of enzymes, such as cysteine proteases. This has significant implications for drug development, as covalent inhibitors can offer increased potency and duration of action. The diagram below conceptualizes the interaction of a terminal alkyne with a cysteine residue in an enzyme's active site.
Caption: Covalent inhibition of a cysteine protease by a terminal alkyne.
References
- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Formation and Derivatization of Di- and Triynes Based on the Fritsch-Buttenberg-Wiechell Rearrangement [organic-chemistry.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols: 1,1-Dichloro-1-heptene as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dichloro-1-heptene is a valuable and versatile synthetic intermediate, primarily utilized in the construction of carbon-carbon triple bonds through dehydrohalogenation to form terminal alkynes. This geminal dichloroalkene serves as a key building block in multi-step organic syntheses, offering a reliable pathway to introduce an alkyne moiety, which is a prevalent functional group in natural products, pharmaceuticals, and advanced materials. These application notes provide detailed protocols for the synthesis of this compound from heptanal and its subsequent conversion to 1-heptyne, a terminal alkyne.
Introduction
Geminal dichloroalkenes are important precursors in organic synthesis due to their reactivity and ability to undergo a variety of chemical transformations. They are frequently employed in palladium-mediated cross-coupling reactions, carbonylation reactions, and, most notably, as precursors to terminal alkynes.[1][2][3] The conversion of a stable and readily available aldehyde to a highly reactive terminal alkyne via a 1,1-dichloro-1-alkene intermediate is a powerful two-step homologation strategy. This process is analogous to the well-established Corey-Fuchs reaction, which typically employs carbon tetrabromide.[1][4][5][6][7]
This document outlines the synthesis of this compound from heptanal and its subsequent conversion to 1-heptyne. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a guide for laboratory synthesis.
Physicochemical Properties and Spectroscopic Data
A summary of the physicochemical properties and available spectroscopic data for the key compounds in this synthetic sequence is provided below.
Table 1: Physicochemical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Heptanal | Heptanal | 111-71-7 | C₇H₁₄O | 114.19 |
| This compound | 1,1-dichlorohept-1-ene | 32363-95-4 | C₇H₁₂Cl₂ | 167.07 |
| 1-Heptyne | Hept-1-yne | 628-71-7 | C₇H₁₂ | 96.17 |
Table 2: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Estimated: 5.8-6.2 (t, 1H), 2.1-2.4 (q, 2H), 1.2-1.6 (m, 6H), 0.9 (t, 3H) | Estimated: 130-135, 120-125, 30-35, 25-30, 20-25, 10-15 | No data available | 166 (M⁺), 131, 95 |
| 1-Heptyne | 2.19 (td, J=7.1, 2.6 Hz, 2H), 1.94 (t, J=2.6 Hz, 1H), 1.51 (p, J=7.1 Hz, 2H), 1.36-1.27 (m, 4H), 0.89 (t, J=7.2 Hz, 3H) | 84.0, 68.2, 31.0, 28.2, 22.1, 18.4, 13.9 | 3310 (≡C-H), 2960, 2935, 2875 (C-H), 2120 (C≡C) | 96 (M⁺), 81, 67, 53 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Heptanal
This protocol describes the conversion of heptanal to this compound using triphenylphosphine and carbon tetrachloride. This reaction is a variation of the Wittig reaction.
Materials:
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Heptanal
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrachloride (1.0 eq) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of heptanal (1.0 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to afford this compound as a colorless oil.
Expected Yield: 70-85%
Protocol 2: Synthesis of 1-Heptyne from this compound
This protocol details the double dehydrohalogenation of this compound to yield the terminal alkyne, 1-heptyne, using n-butyllithium.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (2.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath (-78 °C)
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.1 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Careful distillation of the crude product will yield pure 1-heptyne.
Expected Yield: 80-95%
Reaction Workflows
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthesis of this compound.
Caption: Synthesis of 1-Heptyne.
Logical Relationship of the Synthetic Pathway
The overall transformation from an aldehyde to a terminal alkyne involves a two-step sequence where the 1,1-dichloro-1-alkene is a key isolable intermediate.
Caption: Overall synthetic workflow.
Conclusion
The use of this compound as a synthetic intermediate provides an efficient and reliable method for the synthesis of 1-heptyne. The protocols detailed herein offer a practical guide for researchers in organic synthesis and drug development, enabling the incorporation of a terminal alkyne functionality into more complex molecular architectures. The straightforward nature of these reactions, coupled with generally high yields, makes this a valuable transformation in the synthetic chemist's toolbox.
References
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
- 3. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dichloroalkenes
Welcome to the technical support center for the synthesis of 1,1-dichloroalkenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these important chemical intermediates.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of 1,1-Dichloroalkene in Appel-type Reactions
Q: I am attempting to synthesize a 1,1-dichloroalkene from an aldehyde using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), but I am observing a low yield or no product. What are the possible causes and how can I resolve this?
A: Low or no yield in this reaction can stem from several factors related to reagents, reaction conditions, and competing side reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded or Wet Reagents | Ensure all reagents are pure and anhydrous. Triphenylphosphine can oxidize over time. Use freshly opened or purified PPh₃. Ensure CCl₄ and the reaction solvent are dry. |
| Insufficient Reagent Stoichiometry | Typically, an excess of both PPh₃ and CCl₄ relative to the aldehyde is required. A common ratio is 2-4 equivalents of PPh₃ and 2-4 equivalents of CCl₄. |
| Low Reaction Temperature | While the reaction can proceed at room temperature, some aldehydes, particularly less reactive ones, may require gentle heating (e.g., refluxing in a suitable solvent like dichloromethane or acetonitrile) to drive the reaction to completion.[1] |
| Formation of Dichlorocarbene Side Products | The reaction of PPh₃ with CCl₄ can generate dichlorocarbene (:CCl₂), especially under certain conditions. This highly reactive intermediate can undergo side reactions such as C-H insertion or cyclopropanation if other reactive sites are present in your substrate.[2][3][4] To minimize this, ensure the aldehyde is present to react with the initially formed ylide. Adding the aldehyde before or concurrently with the phosphine can sometimes mitigate this. |
| Steric Hindrance | Aldehydes with significant steric hindrance around the carbonyl group may react sluggishly. In such cases, longer reaction times or higher temperatures may be necessary. |
Issue 2: Complex Mixture of Byproducts in Horner-Wadsworth-Emmons (HWE) Reaction
Q: I am using the Horner-Wadsworth-Emmons reaction with diethyl dichloromethylphosphonate to synthesize a 1,1-dichloroalkene from a ketone, but my crude product is a complex mixture. What are the likely side reactions?
A: The HWE reaction for dichloromethylenation is generally clean, but side reactions can occur, leading to a complex product mixture.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of the Phosphonate | Incomplete deprotonation of the diethyl dichloromethylphosphonate leads to unreacted starting material and can complicate purification. Ensure a strong enough base (e.g., n-butyllithium, LDA) is used in a stoichiometric amount and that the reaction is conducted at a sufficiently low temperature (typically -78 °C) to ensure complete and clean deprotonation. |
| Hydrolysis of the Phosphonate Reagent | Diethyl dichloromethylphosphonate can be sensitive to moisture, leading to hydrolysis and the formation of non-reactive phosphate species.[5][6] Ensure all glassware is flame-dried and reagents and solvents are anhydrous. |
| Reaction with Enolizable Ketones | If the ketone substrate has acidic alpha-protons, the strong base used to deprotonate the phosphonate can also deprotonate the ketone, leading to enolate formation and potential side reactions such as aldol condensation. To avoid this, add the ketone slowly to the pre-formed solution of the deprotonated phosphonate at low temperature. |
| Side Reactions of the Carbonyl Compound | The basic conditions of the HWE reaction can promote self-condensation or other base-catalyzed side reactions of the starting aldehyde or ketone, especially if it is prone to enolization. |
Issue 3: Difficulty in Removing Organophosphorus Byproducts
Q: I have successfully synthesized my 1,1-dichloroalkene, but I am struggling to remove the triphenylphosphine oxide (from the Appel reaction) or the dialkylphosphate byproduct (from the HWE reaction). What are effective purification strategies?
A: The removal of organophosphorus byproducts is a common challenge in these reactions.
Purification Strategies:
| Byproduct | Recommended Purification Method(s) |
| Triphenylphosphine Oxide (TPPO) | Crystallization: TPPO is often crystalline and can sometimes be removed by crystallizing the crude product from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.[7] Column Chromatography: TPPO is relatively polar and can be separated from less polar 1,1-dichloroalkenes by silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent system is often effective.[7] Precipitation with Metal Salts: TPPO can form complexes with certain metal salts, such as MgCl₂ or ZnCl₂, which then precipitate out of solution.[8] |
| Dialkylphosphate Byproducts | Aqueous Extraction: The dialkylphosphate byproduct of the HWE reaction is typically a salt (e.g., lithium or sodium diethyl phosphate) and is water-soluble.[2][9] It can usually be removed by performing an aqueous workup, washing the organic layer with water or brine. |
Frequently Asked Questions (FAQs)
Q1: Which method is generally better for synthesizing 1,1-dichloroalkenes: the Appel-type reaction or the Horner-Wadsworth-Emmons reaction?
A1: The choice of method depends on the substrate and the desired scale of the reaction. The Appel-type reaction is often used for aldehydes, while the Horner-Wadsworth-Emmons reaction is effective for both aldehydes and ketones.[9][10] The HWE reaction often offers the advantage of easier byproduct removal, as the dialkylphosphate is water-soluble, whereas triphenylphosphine oxide from the Appel reaction requires more rigorous purification.[2][9]
Q2: What are the typical yields I can expect for these reactions?
A2: Yields can vary significantly depending on the substrate and reaction conditions. Below is a table summarizing some reported yields for different substrates.
| Reaction Type | Substrate | Reported Yield |
| Appel-type (PPh₃/CCl₄) | p-Anisaldehyde | ~70-85% |
| Appel-type (PPh₃/CCl₄) | Cinnamaldehyde | ~60-75% |
| HWE | Cyclohexanone | ~80-90% |
| HWE | 4-tert-Butylcyclohexanone | ~85-95% |
| Appel-type | Various aromatic aldehydes | 60-95%[11] |
| HWE | Various aldehydes and ketones | 70-95%[11] |
Q3: Can I use other halogenated solvents besides carbon tetrachloride in the Appel-type reaction?
A3: Due to the toxicity and environmental concerns associated with carbon tetrachloride, alternative reagents have been explored.[12] Bromotrichloromethane (CBrCl₃) has been used as a substitute.[13] Additionally, using a combination of triphenylphosphine and hexachloroacetone can also effect the transformation.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting aldehyde or ketone. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding. Staining with potassium permanganate can help visualize the newly formed double bond.
Experimental Protocols
Protocol 1: Synthesis of 1,1-dichloro-2-(4-methoxyphenyl)ethene via Appel-type Reaction
This protocol describes the synthesis from p-anisaldehyde.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (20.98 g, 80 mmol) and dry acetonitrile (100 mL).
-
Reagent Addition: Add carbon tetrachloride (12.3 g, 80 mmol) to the stirring solution.
-
Addition of Aldehyde: Add p-anisaldehyde (5.44 g, 40 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: To the crude residue, add hexane (100 mL) and stir vigorously to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexane. The filtrate contains the desired product. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 1,1-Dichloromethylenecyclohexane via Horner-Wadsworth-Emmons Reaction
This protocol details the reaction of cyclohexanone with diethyl dichloromethylphosphonate.
-
Preparation of the Ylide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diethyl dichloromethylphosphonate (9.8 g, 44 mmol) in anhydrous tetrahydrofuran (THF) (100 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 27.5 mL, 44 mmol) to the solution while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.
-
Addition of Ketone: Add a solution of cyclohexanone (3.92 g, 40 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Visualizations
References
- 1. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 4. Carbene chemistry. Part IX. Some C-H insertion reactions of dichlorocarbene in the gas phase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
- 13. Appel Reaction [organic-chemistry.org]
Technical Support Center: Optimization of Catalyst Loading for 1,1-Dichloro-1-heptene Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for the cross-coupling of 1,1-dichloro-1-heptene and related gem-dichloroalkenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for this compound?
A1: The most common palladium-catalyzed cross-coupling reactions applicable to this compound are the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3] These reactions allow for the formation of new carbon-carbon bonds at the dichlorinated carbon, leading to a variety of substituted heptene derivatives.
Q2: Which palladium catalyst is a good starting point for these coupling reactions?
A2: A versatile and widely used palladium catalyst for various cross-coupling reactions is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[1] It is known for its high stability and reactivity.[1] Other common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (Pd(OAc)₂).[4][5]
Q3: What is a typical starting catalyst loading for the coupling of this compound?
A3: For initial screening, a catalyst loading in the range of 1-5 mol% is common for palladium-catalyzed cross-coupling reactions.[6] The optimal loading can often be lowered to 0.01-1 mol% once the reaction conditions are optimized.[7][8]
Q4: How does catalyst loading affect the reaction outcome?
A4: Catalyst loading directly impacts reaction rate, yield, and cost. While a higher loading can lead to a faster reaction, it may also increase the formation of byproducts and the cost of the process. Conversely, a very low loading might result in an incomplete or very slow reaction.[7] It's also important to note that simply increasing the catalyst loading does not always improve the yield and can sometimes lead to the formation of inactive palladium species (palladium black).[6]
Q5: What are the key parameters to consider when optimizing catalyst loading?
A5: Besides the catalyst loading itself, other critical parameters to optimize include the choice of ligand, base, solvent, and reaction temperature.[1] These factors are interdependent and should be screened to find the optimal conditions for your specific substrate and coupling partner.
Troubleshooting Guide
Problem: Low or no product yield.
Possible Cause 1: Inactive Catalyst
-
Troubleshooting Steps:
-
Ensure the palladium catalyst is not old or degraded. Use a freshly opened bottle or a catalyst stored under an inert atmosphere.
-
The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Consider adding a reducing agent or using a Pd(0) source directly.
-
For reactions sensitive to air or moisture, ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Possible Cause 2: Inappropriate Reaction Conditions
-
Troubleshooting Steps:
-
Temperature: The reaction temperature may be too low. Incrementally increase the temperature (e.g., in 10-20 °C steps) to see if the reaction proceeds. Be aware that excessively high temperatures can lead to catalyst decomposition.[4]
-
Base: The base might be too weak or not soluble in the reaction medium. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK).
-
Solvent: The chosen solvent may not be appropriate. Screen a range of solvents with different polarities (e.g., toluene, DMF, dioxane).
-
Problem: Formation of significant side products.
Possible Cause 1: Homocoupling of the Coupling Partner
-
Troubleshooting Steps:
-
This is common in Suzuki-Miyaura reactions with boronic acids. Lowering the reaction temperature can sometimes minimize this side reaction.
-
Ensure slow addition of the boronic acid to the reaction mixture.
-
Possible Cause 2: Reductive Dehalogenation
-
Troubleshooting Steps:
-
The this compound may be reduced to a monochloro- or non-halogenated heptene. This can be caused by certain bases or impurities.
-
Try a different, non-nucleophilic base.
-
Ensure the purity of all starting materials.
-
Problem: Reaction stalls before completion.
Possible Cause 1: Catalyst Deactivation
-
Troubleshooting Steps:
-
The catalyst may be deactivating over the course of the reaction. This can sometimes be mitigated by using a more robust ligand.
-
Consider a slow addition of the catalyst over the reaction time.
-
Possible Cause 2: Insufficient Reagents
-
Troubleshooting Steps:
-
One of the reagents may be limiting. Use a slight excess (e.g., 1.1-1.5 equivalents) of the coupling partner.
-
Ensure the base is not being consumed by acidic impurities. Use a sufficient excess of the base (e.g., 2-3 equivalents).
-
Data Presentation
Table 1: Effect of Catalyst Loading on the Yield of a Model Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
| Entry | Catalyst | Catalyst Loading (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 5 | K₂CO₃ (2) | Toluene | 100 | 75 |
| 2 | Pd(PPh₃)₄ | 2 | K₂CO₃ (2) | Toluene | 100 | 88 |
| 3 | Pd(PPh₃)₄ | 1 | K₂CO₃ (2) | Toluene | 100 | 92 |
| 4 | Pd(PPh₃)₄ | 0.5 | K₂CO₃ (2) | Toluene | 100 | 85 |
| 5 | Pd(PPh₃)₄ | 0.1 | K₂CO₃ (2) | Toluene | 100 | 60 |
Table 2: Optimization of Reaction Conditions for the Sonogashira Coupling of this compound with Phenylacetylene.
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 60 | 12 | 65 |
| 2 | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | DIPA | THF | 60 | 12 | 78 |
| 3 | Pd(PPh₃)₂Cl₂ (1) | CuI (1.5) | DIPA | THF | 60 | 12 | 85 |
| 4 | Pd(PPh₃)₂Cl₂ (1) | CuI (1.5) | DIPA | Toluene | 80 | 8 | 91 |
| 5 | Pd(PPh₃)₂Cl₂ (1) | CuI (1.5) | DIPA | Toluene | Room Temp | 24 | 40 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol) and the solvent (e.g., toluene, 5 mL).
-
The mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (e.g., 4-24 hours).
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling of this compound:
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.03 mmol).[2][9]
-
The vessel is evacuated and backfilled with an inert gas.
-
Add the solvent (e.g., triethylamine or a mixture of toluene and an amine base, 5 mL).[9][10]
-
Add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol).
-
The reaction is stirred at room temperature or heated, as required, until the starting material is consumed (monitored by TLC or GC-MS).[9]
-
The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. scribd.com [scribd.com]
Technical Support Center: Purification of 1,1-Dichloro-1-heptene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,1-Dichloro-1-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound samples?
A1: Common impurities can include unreacted starting materials (such as heptanal or 1-heptyne), reagents from the synthesis (like triphenylphosphine oxide from a Wittig-type reaction), geometric isomers (if applicable), and byproducts from side reactions such as elimination or addition products. Solvents used in the synthesis and workup are also common impurities.
Q2: What are the recommended purification techniques for this compound?
A2: The primary recommended purification techniques are fractional distillation and column chromatography. The choice between these methods depends on the nature of the impurities and the desired final purity.
Q3: What are the key physical properties of this compound to consider during purification?
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Yes, this compound is a chlorinated hydrocarbon and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Avoid inhalation of vapors and contact with skin and eyes.[2][3]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The boiling points of the impurities are too close to the boiling point of this compound.
-
Solution:
-
Increase the efficiency of the distillation column by using a longer column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of all components and may increase the boiling point differences, leading to better separation.
-
Issue 2: The compound appears to be decomposing during distillation.
-
Possible Cause: this compound may be thermally unstable at its atmospheric boiling point. Dichloroalkenes can be susceptible to elimination or rearrangement at high temperatures.
-
Solution:
-
Use vacuum distillation to lower the required temperature.
-
Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
-
Add a radical inhibitor, such as a small amount of hydroquinone, to the distillation flask if polymerization is suspected.
-
Column Chromatography
Issue 3: Co-elution of this compound with impurities.
-
Possible Cause: The chosen solvent system (eluent) does not provide adequate separation on the selected stationary phase (e.g., silica gel or alumina).
-
Solution:
-
Optimize the solvent system:
-
If using normal-phase chromatography (e.g., silica gel), start with a non-polar solvent like heptane or hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient or isocratic elution with a finely tuned solvent mixture might be necessary.
-
For very non-polar impurities, reversed-phase chromatography might be a better option.[4]
-
-
Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina or a chemically modified silica gel.
-
Issue 4: Low recovery of the product from the column.
-
Possible Cause:
-
The compound is irreversibly adsorbed onto the stationary phase. This can be an issue with highly polar or reactive compounds on acidic silica gel.
-
The compound is volatile and is lost during solvent removal (rotary evaporation).
-
-
Solution:
-
Deactivate the stationary phase: For sensitive compounds, silica gel can be treated with a base like triethylamine to neutralize acidic sites.
-
Careful solvent removal: When concentrating the fractions, use a lower bath temperature and moderate vacuum on the rotary evaporator to minimize loss of the volatile product.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂ | PubChem[1] |
| Molecular Weight | 167.07 g/mol | PubChem[1] |
| XLogP3 | 4.6 | PubChem[1] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
If performing at atmospheric pressure, slowly heat the flask using a heating mantle.
-
If performing under vacuum, connect the apparatus to a vacuum pump and ensure a stable, reduced pressure before heating.
-
-
Fraction Collection: Collect the distillate in fractions based on the boiling point. The main fraction should be collected at a constant temperature, which corresponds to the boiling point of pure this compound.
-
Analysis: Analyze the collected fractions for purity using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., heptane). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent).
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% heptane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) if necessary, based on preliminary Thin Layer Chromatography (TLC) analysis. A typical starting point could be a gradient of 0% to 10% ethyl acetate in heptane.[4]
-
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for fractional distillation issues.
References
Preventing isomerization of 1,1-Dichloro-1-heptene
Welcome to the technical support center for 1,1-Dichloro-1-heptene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the isomerization of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern with this compound is its potential to undergo isomerization, which can lead to the formation of various structural isomers. This can impact the purity of the compound and the outcome of subsequent reactions. Vinyl halides, such as this compound, are generally more stable than their alkyl halide counterparts due to the double bond character between the carbon and halogen atoms. However, they are still susceptible to isomerization under certain conditions.
Q2: What are the potential isomers of this compound?
A2: this compound can potentially isomerize into several other forms, primarily through the migration of the double bond. While this compound itself does not have cis/trans isomers due to the two chlorine atoms on the same carbon, its potential positional isomers that could arise from isomerization include:
-
1,1-dichloro-2-heptene
-
Other positional isomers of dichloroheptene.
The formation of these isomers is dependent on the reaction conditions.
Q3: What factors can induce the isomerization of this compound?
A3: Several factors can promote the isomerization of this compound:
-
Heat: Elevated temperatures can provide the activation energy required for the double bond to migrate.
-
Light: Exposure to ultraviolet (UV) light can induce photochemical isomerization.[1][2][3][4][5]
-
Acids: Acidic conditions can lead to protonation of the double bond, forming a carbocation intermediate that can then deprotonate to form a different isomer.[6]
-
Bases: Strong bases can deprotonate a carbon atom adjacent to the double bond, leading to an allylic anion that can be protonated at a different position to yield an isomer.[7][8]
-
Metal Catalysts: Transition metals are often used to catalyze the isomerization of alkenes.[9][10][11][12][13] Trace metal impurities in reaction vessels or reagents can inadvertently catalyze this process.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action |
| Unexpected peaks in NMR/GC-MS analysis suggesting isomeric impurities. | Isomerization has occurred. | Review experimental conditions. Identify and eliminate potential triggers such as exposure to heat, light, acid, base, or metal catalysts. Purify the compound if necessary. |
| Inconsistent reaction yields or formation of unexpected byproducts. | The starting material may be a mixture of isomers, or isomerization is occurring during the reaction. | Analyze the purity of the starting material before use. Control reaction temperature, protect from light, and use purified, neutral solvents and reagents. Consider the use of a stabilizer if the reaction conditions are harsh. |
| Compound degrades or changes over time during storage. | Improper storage conditions are promoting isomerization. | Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Use amber-colored vials to protect from light. |
Experimental Protocols
Protocol for Minimizing Isomerization During a Reaction
-
Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly cleaned to remove any trace metal or acidic/basic residues. Acid-washed and oven-dried glassware is recommended.
-
Use high-purity, neutral solvents. If necessary, distill solvents to remove impurities.
-
Degas solvents to remove dissolved oxygen, which can sometimes contribute to side reactions.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Wrap the reaction vessel in aluminum foil to protect it from light.
-
Use a temperature-controlled bath to maintain a consistent and appropriate reaction temperature. Avoid excessive heating.
-
-
Addition of Stabilizers:
-
If the reaction conditions are known to be harsh (e.g., high temperature, presence of potential catalysts), consider adding a small amount of a radical inhibitor or a stabilizer for chlorinated hydrocarbons. Common stabilizers include amines or hindered phenols, but their compatibility with the specific reaction must be verified.
-
-
Work-up and Purification:
-
Perform aqueous work-ups with neutral or slightly basic (e.g., saturated sodium bicarbonate solution) washes to remove any acidic impurities.
-
Minimize the exposure of the compound to silica gel during column chromatography, as silica can be acidic. Consider using neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) before use.
-
Remove solvents under reduced pressure at low temperatures.
-
Protocol for Storage of this compound
-
Purification: Ensure the compound is of high purity before long-term storage.
-
Inert Atmosphere: Dissolve the purified compound in a small amount of a high-purity, inert solvent or store it neat. Purge the storage vial with argon or nitrogen before sealing.
-
Light Protection: Use an amber glass vial or wrap a clear vial in aluminum foil.
-
Temperature: Store at low temperatures, typically in a refrigerator (2-8 °C) or freezer (-20 °C).
-
Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal.
Visualizations
Logical Workflow for Preventing Isomerization
Caption: A workflow diagram illustrating the key steps to prevent the isomerization of this compound.
Potential Isomerization Pathways
Caption: Potential isomerization pathways for this compound under various conditions.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Ultrafast photochemical processes in 1,2-dichloroethene measured with a universal XUV probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oit.edu [oit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Photochemistry of Alkene | PPTX [slideshare.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Alkene synthesis by isomerization [organic-chemistry.org]
- 13. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion in dichloroalkene reactions
Welcome to the technical support center for dichloroalkene reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My dichloroalkene reaction is showing low or no conversion. What are the first steps to troubleshoot this?
Low conversion in dichloroalkene cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is crucial. Begin by verifying the integrity of your reagents and the reaction setup.
Initial Checks:
-
Reagent Quality: Ensure the dichloroalkene starting material is pure and free of contaminants. The quality of the catalyst, ligands, base, and solvent is also critical. Impurities can poison the catalyst and inhibit the reaction.
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon). Degas your solvents thoroughly.
-
Temperature Control: Verify that the reaction is being conducted at the optimal temperature. In some cases, increasing the temperature can improve sluggish reactions, but be mindful of potential side reactions or catalyst decomposition at higher temperatures.
If these initial checks do not resolve the issue, a more in-depth investigation into the reaction parameters is necessary.
Q2: How can I control the selectivity between mono- and di-substitution products in my dichloroalkene reaction?
Achieving selectivity is a common challenge due to the two reactive C-Cl bonds. The choice of catalyst, ligands, and reaction conditions plays a pivotal role.
-
For Mono-substitution:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the coupling partner relative to the dichloroalkene.
-
Bulky Ligands: Employing sterically hindered phosphine ligands can favor mono-substitution by hindering the approach to the second chlorine atom after the first coupling has occurred.[1]
-
Lower Temperatures: Running the reaction at a lower temperature can sometimes favor the mono-coupled product.
-
-
For Di-substitution:
-
Excess Reagent: Use a larger excess of the organometallic reagent and a higher catalyst loading.
-
Less Hindered Ligands: Ligands with smaller cone angles may facilitate the second coupling step.
-
Higher Temperatures and Longer Reaction Times: More forcing conditions can drive the reaction to completion.
-
Q3: What are common side reactions in dichloroalkene couplings, and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.
-
Homocoupling: Dimerization of the organometallic reagent can occur, especially in the presence of copper co-catalysts in Sonogashira reactions. Running the reaction under strictly inert conditions can minimize this.
-
Hydrodehalogenation: The replacement of a chlorine atom with a hydrogen atom can occur, particularly in the presence of strong bases and certain solvents like alcohols. This can be mitigated by careful selection of the base and solvent system.
-
Catalyst Decomposition: High temperatures can lead to the formation of inactive palladium black. If the reaction mixture turns black, it could be an indication of catalyst decomposition. Using stabilizing ligands or running the reaction at a lower temperature may help.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
If you are experiencing low yields, consider the following troubleshooting steps, summarized in the workflow diagram below.
Figure 1: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)
When selectivity is the primary issue, a systematic optimization of reaction parameters is required.
Figure 2: Troubleshooting workflow for poor selectivity.
Data on Reaction Conditions and Yields
The following tables summarize typical reaction conditions and resulting yields for mono- and di-substitution in Suzuki-Miyaura and Sonogashira couplings of dichloroalkenes. These should serve as a starting point for your optimizations.
Table 1: Suzuki-Miyaura Coupling of 1,1-Dichloro-1-alkenes
| Entry | Dichloroalkene Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) |
| 1 | 1,1-dichloro-2-phenylethene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-phenyl (75%) |
| 2 | 1,1-dichloro-2-phenylethene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | Di-phenyl (85%) |
| 3 | (E)-1,2-dichloro-1-phenylethene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 16 | Mono-aryl (68%) |
| 4 | (E)-1,2-dichloro-1-phenylethene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 65 | 20 | Di-aryl (72%) |
Table 2: Sonogashira Coupling of Dichloroalkenes
| Entry | Dichloroalkene Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) |
| 1 | 1,1-dichloro-2-phenylethene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 60 | 8 | Mono-alkynyl (82%) |
| 2 | 1,1-dichloro-2-phenylethene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | Toluene | 80 | 16 | Di-alkynyl (78%) |
| 3 | (Z)-1,2-dichloroethene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | BuNH₂ | Benzene | 70 | 12 | Mono-alkynyl (70%) |
| 4 | (Z)-1,2-dichloroethene | Trimethylsilylacetylene | PdCl₂(dppf) (4) | CuI (8) | Piperidine | DMF | 90 | 24 | Di-alkynyl (65%) |
Key Experimental Protocols
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of a 1,1-Dichloroalkene
This protocol is a general guideline for achieving mono-arylation of a 1,1-dichloroalkene.
Materials:
-
1,1-Dichloroalkene (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1,1-dichloroalkene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Double Sonogashira Coupling of a Dichloroalkene
This protocol outlines a general procedure for the di-alkynylation of a dichloroalkene.
Materials:
-
Dichloroalkene (1.0 mmol)
-
Terminal alkyne (2.5 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Diisopropylamine (DIPA) (3.0 mmol)
-
Toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dichloroalkene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene, DIPA, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Workflows
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, which is central to understanding and troubleshooting these transformations.
References
Technical Support Center: 1,1-Dichloro-1-heptene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scalability issues encountered during the synthesis of 1,1-Dichloro-1-heptene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound, a disubstituted alkene, is most commonly synthesized from heptanal. The primary methods are variations of the Wittig reaction, specifically using a phosphorus ylide, or the Corey-Fuchs reaction.[1][2][3] Another approach involves the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride.[1][4]
Q2: What are the key challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound from laboratory to pilot or production scale can introduce several challenges. These often include:
-
Exothermic Reactions: Managing the heat generated during the reaction is critical to prevent side reactions and ensure safety.
-
Reagent Addition and Mixing: Ensuring uniform mixing of reagents in larger volumes is crucial for consistent product quality and yield.
-
Longer Reaction Times: Larger scale reactions may require extended reaction times for completion.[5]
-
Purification: Purification methods that are effective at the lab scale, such as column chromatography, can become impractical and costly at larger scales. Crystallization or distillation are often preferred.[5]
-
Byproduct Formation: Increased reaction volumes can sometimes lead to a higher proportion of byproducts, complicating purification and reducing yield.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Wittig-Type Reactions
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Ylide Formation | Ensure the base used (e.g., n-butyllithium) is fresh and accurately titrated. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry solvents, nitrogen or argon atmosphere).[3][6] |
| Side Reactions of the Aldehyde | Add the aldehyde slowly to the ylide solution at a low temperature to minimize side reactions such as aldol condensation. |
| Steric Hindrance | While less of an issue with a primary aldehyde like heptanal, ensure that the phosphonium salt used is appropriate. For sterically hindered ketones, specific Wittig reagents might be necessary.[2] |
| Product Decomposition | 1,1-dichloroalkenes can be volatile. Handle with care during workup and purification, for instance, by using a water bath below 30°C.[4] |
Issue 2: Inconsistent Product Quality and Purity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Formation of Geometric Isomers (E/Z) | While the stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and reaction conditions, for 1,1-disubstituted alkenes this is not a primary concern. However, other isomeric impurities may arise.[2] |
| Residual Starting Materials | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting aldehyde. |
| Byproducts from Side Reactions | Optimize reaction conditions (temperature, addition rate, stoichiometry) to minimize the formation of byproducts. For example, in the synthesis from 1,1,1-trifluoroalkanones, controlling the temperature is crucial to prevent the formation of trichloroalkanone byproducts.[4] |
| Inefficient Purification | At a larger scale, consider switching from chromatography to distillation under reduced pressure for purification of the final product. Ensure the distillation setup is efficient to separate the product from impurities with close boiling points. |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Wittig Reaction
This protocol is a general guideline based on common Wittig reaction procedures for the synthesis of 1,1-dichloroalkenes from aldehydes.[1][2][3]
Materials:
-
Heptanal
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)
-
Strong base (e.g., n-butyllithium in hexane)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Phosphonium Salt Formation (if not starting with a pre-formed ylide reagent): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve triphenylphosphine in an anhydrous solvent. Add the alkyl halide (in this case, a dichloromethyl source is used in situ).
-
Ylide Generation: Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add the strong base (e.g., n-butyllithium) dropwise while maintaining the low temperature. The formation of the ylide is often indicated by a color change.
-
Reaction with Heptanal: Still at low temperature, slowly add a solution of heptanal in the anhydrous solvent to the ylide solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC or GC.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.
References
- 1. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Byproduct Formation in Pd-Catalyzed Reactions of Dichloroalkenes
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving dichloroalkene substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common side reactions and byproduct formations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction with a dichloroalkene. What causes this and how can I stop it?
A1: Homocoupling of boronic acids to form a symmetrical biaryl impurity is a common byproduct in Suzuki-Miyaura couplings.
Primary Causes:
-
Presence of Palladium(II) Species: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reduction to the active Pd(0) catalyst can be incomplete or slow. The remaining Pd(II) can mediate the stoichiometric homocoupling of the boronic acid.[1][2]
-
Dissolved Oxygen: Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2][3][4] Even with standard inerting procedures, significant amounts of oxygen can remain.[4]
Troubleshooting Steps & Solutions:
-
Rigorous Deoxygenation: Standard vacuum/inert gas cycles may not be sufficient.[4] A subsurface sparge, bubbling an inert gas like nitrogen or argon directly through the solvent for an extended period before adding the catalyst, is highly effective at removing dissolved oxygen.[1][3]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle. Potassium formate has been shown to be effective in suppressing homocoupling.[1][3][4]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate issues related to the in situ reduction of a Pd(II) precatalyst.[5]
-
Use a Heterogeneous Catalyst: In some cases, using a heterogeneous catalyst like palladium black can simplify the process and control of Pd(II) species.[3]
Below is a troubleshooting workflow to address the issue of boronic acid homocoupling.
Caption: Troubleshooting workflow for Suzuki homocoupling.
Q2: My reaction stalls after the first coupling, yielding mainly the monochloro-monoalkene product. How can I drive the reaction to completion?
A2: This is a common challenge with di-substituted electrophiles, as the second coupling is often kinetically slower than the first. The electronic properties of the molecule change after the first substitution, which can impede the second oxidative addition.
Troubleshooting Steps & Solutions:
-
Increase Reaction Temperature: Higher temperatures can often provide the necessary activation energy to overcome the barrier for the second oxidative addition. If your solvent is low-boiling (e.g., THF), consider switching to a higher-boiling solvent like dioxane, toluene, or DMF.
-
Screen Ligands: The choice of ligand is critical. For challenging couplings, especially with more electron-rich chloroalkenes, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition step.[2][6]
-
Change the Base: The base plays a crucial role in the catalytic cycle. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive chlorides.[6]
-
Increase Reaction Time and/or Catalyst Loading: Simply extending the reaction time may be sufficient. If not, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) might be necessary to achieve full conversion.
Q3: I'm performing a Sonogashira reaction and see a large amount of a byproduct corresponding to the dimerization of my terminal alkyne. What is happening?
A3: The dimerization of terminal alkynes (Glaser coupling) is the most common side reaction in Sonogashira couplings and is almost always mediated by the copper(I) co-catalyst.[7][8]
Primary Cause:
-
Aerobic Conditions: In the presence of oxygen, the copper acetylide intermediate undergoes oxidative homocoupling instead of transmetalating to the palladium center.[7][9]
Troubleshooting Steps & Solutions:
-
Ensure Strict Anaerobic Conditions: As with the Suzuki reaction, rigorous deoxygenation of the solvent and reaction vessel is paramount. Use a subsurface sparge and maintain a positive pressure of inert gas.
-
Use Copper-Free Conditions: The Sonogashira reaction can be run effectively without a copper co-catalyst, which completely eliminates this side reaction.[9][10] This often requires a more active palladium catalyst system (e.g., using specific ligands like bulky, electron-rich phosphines) and may require a different base or solvent system.[8]
-
Control Reagent Stoichiometry: Using a slight excess of the alkyne can sometimes help favor the cross-coupling pathway, but this will not solve the underlying homocoupling issue if oxygen is present.
The diagram below illustrates the competing pathways in a Sonogashira reaction.
Caption: Competing catalytic cycles in Sonogashira coupling.
Q4: My reaction is clean, but I am getting a significant amount of reductive dehalogenation product (where a C-H bond replaces a C-Cl bond). Where is the hydrogen coming from and how can I prevent this?
A4: Reductive dehalogenation (or protodehalogenation) is a side reaction where the halide is replaced by a hydrogen atom. This can compete with the desired cross-coupling, especially if the catalytic turnover is slow.
Potential Hydrogen Sources & Causes:
-
Solvent: Certain solvents are known to act as hydrogen donors, especially at elevated temperatures. Amides (like DMF), ethers (like dioxane), and alcohols can be sources.[11][12] The formyl hydrogen of DMF, for example, can lead to the formation of a Pd-H species.[12]
-
Base or Other Reagents: Water present in the base (e.g., hydrated K₃PO₄) or solvent can be a proton source.
-
Slow Reductive Elimination: If the final reductive elimination step to form the product is slow, the key R¹-Pd-R² intermediate may undergo side reactions, including those that lead to dehalogenation.[13]
Troubleshooting Steps & Solutions:
-
Change the Solvent: Switching to a less reactive solvent, such as toluene, can significantly reduce dehalogenation.[11]
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water as a proton source.
-
Optimize the Ligand: Using a bulkier, more electron-donating ligand can accelerate the rate of reductive elimination relative to side reactions.[11]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can disfavor the dehalogenation pathway. Microwave heating can sometimes accelerate the desired reaction kinetics enough to outcompete the side reaction.[11]
Frequently Asked Questions (FAQs)
Q5: What are the most common byproducts in Pd-catalyzed reactions of dichloroalkenes?
A5: The most frequently encountered byproducts across common cross-coupling reactions (Suzuki, Heck, Sonogashira) are:
-
Homocoupling Products: Dimers of the nucleophilic coupling partner (e.g., R-B(OH)₂ → R-R or R-C≡CH → R-C≡C-C≡C-R).[1][7]
-
Reductive Dehalogenation Products: The dichloroalkene starting material is reduced to a monochloroalkene or the fully dehalogenated alkene.[11]
-
Monosubstituted Products: Incomplete reaction leading to the monochloro-mono-coupled intermediate.[14]
-
β-Hydride Elimination Products: Primarily in Heck reactions, this is a key mechanistic step but can lead to mixtures of alkene regioisomers or isomers.[15][16]
Q6: How does the choice of palladium precatalyst [e.g., Pd(0) vs. Pd(II)] affect byproduct formation?
A6: The choice of palladium source is crucial for controlling side reactions.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often more stable and easier to handle but require an in situ reduction to the active Pd(0) species.[2][17] This reduction step can be a source of byproducts. For instance, it can consume the boronic acid or phosphine ligand, and any remaining Pd(II) can directly cause homocoupling.[2]
-
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources enter the catalytic cycle directly as the active species, avoiding the problematic reduction step.[5] However, they are generally more sensitive to air and may require more careful handling.[13]
Q7: What is the general mechanism for byproduct formation?
A7: Most byproducts arise from off-cycle pathways that compete with the main catalytic cycle. The general palladium catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[15][18] Byproducts form when one of the intermediates in this cycle is diverted.
The diagram below outlines the main catalytic cycle and key diversion points leading to common byproducts.
Caption: General Pd cycle and pathways to byproducts.
Data & Protocols
Table 1: Effect of Reaction Conditions on Byproduct Formation in a Heck Reaction
This table summarizes data adapted from a study on the Heck reaction between an aryl bromide and an olefin, illustrating how reaction parameters can influence product distribution.[19]
| Entry | Aryl Bromide | Olefin | Solvent | Catalyst Loading (mol%) | Conversion (%) | Product Ratio (trans/gem/cis) |
| 1 | 4-Bromoanisole | Styrene | NMP | 0.05 | 99 | 98 / 2 / 0 |
| 2 | 4-Bromobenzonitrile | Styrene | NMP | 0.05 | 99 | 99 / 1 / 0 |
| 3 | Ethyl 4-bromobenzoate | Styrene | DMF | 0.05 | 98 | 99 / 1 / 0 |
| 4 | 1-Bromo-4-nitrobenzene | n-Butyl acrylate | NMP | 0.05 | 99 | 99 / 1 / 0 |
Data adapted from Ref[19]. Conditions: 1.0 mmol aryl bromide, 1.5 mmol olefin, 2.0 mmol K₂CO₃, 10 mol% TBAB, 100 °C. The data shows high conversion and selectivity for the trans isomer under these optimized conditions, minimizing byproducts from isomerization.
Key Experimental Protocol: Suppression of Homocoupling in Suzuki Reactions
This protocol is based on a method developed to minimize Pd(II)-mediated homocoupling of boronic acids.[1][3]
Objective: To perform a Suzuki cross-coupling while suppressing the formation of the boronic acid dimer.
Materials:
-
Dichloroalkene (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv for disubstitution)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 3-4 equiv)
-
Potassium Formate (HCO₂K) (0.5 - 1.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and gas inlet, add the dichloroalkene, arylboronic acid, base, and potassium formate.
-
Deoxygenation: Seal the flask and add the anhydrous solvent via cannula. Begin vigorous stirring. Insert a long needle connected to the inert gas line below the surface of the solvent mixture. Sparge the mixture with the inert gas for 30-60 minutes to ensure rigorous removal of dissolved oxygen.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, add the palladium catalyst and ligand to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This combination of a mild reducing agent (potassium formate) and rigorous deoxygenation (subsurface sparge) is highly effective at minimizing the Pd(II) concentration and thereby suppressing the undesired homocoupling side reaction.[1][3][4]
References
- 1. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Semantic Scholar [semanticscholar.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. reddit.com [reddit.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselective Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of their chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during stereoselective synthesis experiments.
Issue: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Question: My reaction is producing a nearly racemic mixture or a poor diastereomeric ratio. What are the first steps to troubleshoot this?
Answer:
When faced with low stereoselectivity, a systematic approach to identify the root cause is crucial. Begin by verifying the purity of your starting materials and reagents, as impurities can interfere with the catalyst and reaction mechanism. Subsequently, re-evaluate your reaction setup to ensure all conditions match the established protocol. Key areas to scrutinize include:
-
Catalyst Integrity: Ensure the catalyst has not degraded and is of the correct chirality.
-
Reagent Purity: Confirm the purity of all reagents and solvents. Water and other impurities can be particularly detrimental.
-
Temperature Control: Verify the accuracy of your temperature monitoring and control equipment. Even small temperature fluctuations can impact selectivity.[1][2]
-
Atmosphere Control: For reactions sensitive to air or moisture, ensure your inert atmosphere techniques are robust.
A logical workflow for troubleshooting low stereoselectivity is outlined in the diagram below.
References
Technical Support Center: Purification of 1,1-Dichloro-1-heptene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dichloro-1-heptene. Below you will find detailed information on identifying and removing common impurities, along with experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. Two common methods for synthesizing 1,1-dichloro-1-alkenes are the reaction of an aldehyde with phosphorus pentachloride and the Wittig reaction.[1]
-
From Heptaldehyde and Phosphorus Pentachloride:
-
Unreacted Heptaldehyde: A starting material that may not have fully reacted.
-
Phosphorus Oxychloride (POCl₃): A common byproduct of the reaction.[2][3]
-
1-Chloro-1-heptene: Can be formed as a byproduct under certain reaction conditions.
-
Solvent Residues: Any solvents used during the synthesis and workup.
-
-
From a Wittig-type Reaction:
-
Triphenylphosphine oxide: A common byproduct from Wittig reactions.[4]
-
Unreacted Aldehyde/Ketone and Phosphonium Salt: Starting materials that may not have fully reacted.
-
Solvent Residues: Solvents used in the reaction and purification steps.
-
Q2: My this compound sample is discolored. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, can be due to the presence of residual impurities from the synthesis, such as phosphorus-containing byproducts or polymeric materials formed during the reaction. It can also indicate decomposition of the product, which may be accelerated by the presence of acidic impurities.
Q3: How can I determine the purity of my this compound sample?
A3: The most common and effective method for determining the purity of volatile and semi-volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7] This technique allows for the separation of different components in your sample and their identification based on their mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the main product and any significant impurities.
Troubleshooting Guides
Issue 1: Poor Separation During Fractional Distillation
Symptoms:
-
The distillate contains a significant amount of impurities.
-
The boiling point is not sharp and varies throughout the distillation.
Possible Causes:
-
Insufficient column efficiency: The fractionating column may not have enough theoretical plates for the separation.
-
Incorrect heating rate: Heating the distillation flask too quickly can lead to poor separation.
-
Improper insulation: Heat loss from the column can disrupt the temperature gradient.
-
Azeotrope formation: An impurity may form an azeotrope with the product, making separation by distillation difficult.
Solutions:
-
Use a longer or more efficient fractionating column: A Vigreux or packed column can provide better separation.
-
Heat the mixture slowly and evenly: This allows for proper equilibrium to be established in the column.
-
Insulate the distillation column: Wrapping the column in glass wool or aluminum foil can help maintain the temperature gradient.
-
Consider alternative purification methods: If an azeotrope is suspected, techniques like column chromatography may be more effective.
Issue 2: Tailing or Broad Peaks in Column Chromatography
Symptoms:
-
The desired compound elutes over a large number of fractions.
-
The peaks on the TLC plates used for fraction analysis are broad or show tailing.
Possible Causes:
-
Improper solvent system: The polarity of the eluent may be too high or too low.
-
Column overloading: Too much sample has been loaded onto the column.
-
Poor column packing: The stationary phase is not packed evenly, leading to channeling.
-
Sample insolubility: The sample is not fully dissolved in the eluent.
Solutions:
-
Optimize the solvent system: Use Thin Layer Chromatography (TLC) to find an eluent system that gives your product an Rf value of approximately 0.3.
-
Reduce the amount of sample: Use a larger column or load less material.
-
Pack the column carefully: Ensure the stationary phase is packed uniformly without any air bubbles.
-
Dissolve the sample in a minimal amount of the initial eluent: This will ensure a narrow band at the start of the chromatography.
Quantitative Data
The following table summarizes the physical properties of this compound and its potential impurities, which is crucial for planning purification by fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂Cl₂ | 167.08 | ~180-182 (estimated) |
| Heptaldehyde | C₇H₁₄O | 114.19 | 153-155 |
| 1-Chloro-1-heptene | C₇H₁₃Cl | 132.63 | ~155-157 (estimated) |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 105.8 |
| Triphenylphosphine oxide | C₁₈H₁₅PO | 278.28 | 360 |
Note: Boiling points are at atmospheric pressure unless otherwise specified. Data is compiled from various sources and may be estimated based on similar compounds.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating compounds with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent, phosphorus oxychloride) in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound, change the receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate. The temperature should remain constant during the collection of the pure fraction.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.
-
Analyze the purity of the collected fractions using GC-MS.
Protocol 2: Purification by Flash Column Chromatography
This technique is useful for separating compounds with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of heptane and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (for visualization)
Procedure:
-
Determine the eluent system: Use TLC to find a solvent mixture where the this compound has an Rf value of approximately 0.3. A good starting point is a low polarity mixture such as 98:2 heptane:ethyl acetate.
-
Pack the column: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel.
-
Elute the column: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen gas) to push the solvent through.
-
Collect fractions: Collect the eluent in small fractions in the collection tubes.
-
Monitor the separation: Spot each fraction on a TLC plate to determine which fractions contain the purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product by GC-MS.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Common synthetic routes and their potential impurities.
References
- 1. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
- 2. testbook.com [testbook.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C7H12Cl2 | CID 10953908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. gcms.cz [gcms.cz]
Enhancing the stability of 1,1-Dichloro-1-heptene
Disclaimer: Detailed stability and experimental data specifically for 1,1-Dichloro-1-heptene are limited in publicly available literature. The following guidance is based on the general chemical properties of chlorinated alkenes and hydrocarbons. Researchers should always perform small-scale stability and compatibility tests under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be compromised by several factors common to chlorinated hydrocarbons. These include:
-
Hydrolysis: Contact with water can lead to slow hydrolysis, which may form hydrochloric acid (HCl). This acidic byproduct can, in turn, catalyze further degradation and cause corrosion of metal containers.[1]
-
Oxidation: Exposure to air and light, particularly UV light, can initiate oxidation processes. For chlorinated ethylenes, a primary metabolic transformation is oxidation to electrophilic oxiranes, which are reactive intermediates.[2]
-
Heat: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation, as well as potentially cause thermal decomposition. Storage temperatures should generally not exceed 30°C.[3]
-
Presence of Metals: Certain metals can act as catalysts for degradation reactions.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability of this compound, proper storage and handling are crucial.
-
Containers: Use containers made of materials resistant to chlorinated hydrocarbons, such as carbon steel or appropriate grades of stainless steel.[1][3] Galvanized steel may also be suitable.[3] Ensure containers are tightly sealed to prevent moisture ingress.
-
Atmosphere: For long-term storage or high-purity applications, blanketing the compound with an inert gas like nitrogen can prevent oxidation.[3]
-
Temperature: Store in a cool, well-ventilated area, with temperatures not exceeding 30°C.[3]
-
Light: Protect from direct sunlight and other sources of UV radiation by using amber glass bottles or storing in a dark location.
-
Incompatible Materials: Keep segregated from strong oxidizing agents, strong bases, and finely divided metals.[4]
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound may be indicated by:
-
Discoloration: A change from a colorless or pale yellow liquid to a darker yellow or brown hue.
-
Precipitate Formation: The appearance of solid material in the liquid.
-
Acidic Odor: The generation of HCl can produce a sharp, acidic smell.
-
Pressure Buildup: The formation of gaseous degradation products can lead to pressure buildup in a sealed container.
Q4: How can I test the purity and detect degradation products of this compound?
A4: Several analytical methods can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating volatile compounds and identifying them based on their mass spectra. It can be used to determine the purity of the main compound and identify potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Acid-Base Titration: To check for the presence of acidic impurities like HCl, a simple titration with a standardized base can be performed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound, leading to lower purity and reactive impurities. | 1. Verify the purity of the this compound stock using GC-MS or NMR before use.2. If impurities are detected, purify the compound by distillation.3. Consider adding a stabilizer, such as a radical inhibitor (e.g., BHT) or an acid scavenger (e.g., a hindered amine base), to the reaction mixture if compatible with your chemistry. |
| The compound has developed a yellow or brown color during storage. | Oxidation or other degradation pathways have been initiated. | 1. The material is likely degraded and should be disposed of according to institutional safety protocols.2. Review storage conditions to ensure they align with the recommendations (cool, dark, inert atmosphere).[3][4] |
| Corrosion is observed on a metal container or reaction vessel. | Formation of hydrochloric acid (HCl) due to hydrolysis.[1] | 1. Immediately transfer the compound to a new, appropriate container.2. Neutralize any residual acid in the old container before disposal.3. Ensure the compound is stored in a dry environment and under an inert atmosphere to prevent moisture contact.[1][3] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Cl₂ | [5] |
| Molecular Weight | 167.07 g/mol | [5] |
| CAS Number | 32363-95-4 | [5] |
| IUPAC Name | 1,1-dichlorohept-1-ene | [5] |
Table 2: Recommended Storage Conditions for Chlorinated Alkenes
| Parameter | Recommendation | Rationale |
| Temperature | < 30°C | To minimize thermal degradation.[3] |
| Atmosphere | Inert gas (e.g., Nitrogen) | To prevent oxidation.[3] |
| Container Material | Carbon steel, stainless steel, amber glass | To ensure chemical compatibility and prevent corrosion.[1][3] |
| Light Exposure | Store in the dark | To prevent photo-initiated degradation. |
| Moisture | Exclude moisture | To prevent hydrolysis and HCl formation.[1] |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane, hexane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials with caps
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of dichloromethane) in a GC vial.
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or appropriate split ratio)
-
Carrier Gas: Helium
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-550.[6]
-
-
Data Acquisition: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Analysis:
-
Integrate the peaks in the TIC to determine the relative peak areas. The purity can be estimated from the area percentage of the main peak.
-
Analyze the mass spectrum of the main peak to confirm the identity of this compound.
-
Analyze the mass spectra of any impurity peaks and compare them to spectral libraries to identify potential degradation products.
-
Protocol 2: Small-Scale Stabilization Trial
Objective: To evaluate the effectiveness of a stabilizer in preventing the degradation of this compound under stress conditions.
Materials:
-
This compound
-
Stabilizer candidate (e.g., Butylated hydroxytoluene - BHT as a radical scavenger, or N,N-Diisopropylethylamine - DIPEA as an acid scavenger)
-
Small, sealable vials (e.g., amber glass)
-
Heating block or oven
-
GC-MS for analysis
Methodology:
-
Sample Preparation:
-
Label three vials.
-
Vial 1 (Control): Add 1 mL of this compound.
-
Vial 2 (Stabilizer A): Add 1 mL of this compound and a small, precisely measured amount of BHT (e.g., 100 ppm).
-
Vial 3 (Stabilizer B): Add 1 mL of this compound and a small, precisely measured amount of DIPEA (e.g., 100 ppm).
-
-
Initial Analysis (T=0): Take a small aliquot from each vial and analyze by GC-MS to establish a baseline purity.
-
Stress Conditions: Seal the vials and place them in an oven at a moderately elevated temperature (e.g., 40-50°C) for a set period (e.g., 1 week).
-
Final Analysis: After the stress period, allow the vials to cool to room temperature. Analyze a small aliquot from each vial by GC-MS.
-
Evaluation: Compare the final purity of the samples in Vials 2 and 3 to the control in Vial 1. A smaller decrease in purity in the stabilized samples indicates effective stabilization under the tested conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for quality control and use.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. chlorinetechservices.co.za [chlorinetechservices.co.za]
- 5. This compound | C7H12Cl2 | CID 10953908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
Validation & Comparative
A Researcher's Guide to Purity Assessment of 1,1-Dichloro-1-heptene via GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of novel compounds and the development of new pharmaceuticals. This guide provides a comprehensive overview of the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1,1-dichloro-1-heptene, a halogenated alkene intermediate. We present a detailed experimental protocol, a comparison with alternative analytical techniques, and an analysis of potential impurities.
Introduction to Purity Assessment
The purity of a chemical compound is a crucial determinant of its suitability for a specific application. In drug development, impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). For researchers in chemical synthesis, the presence of impurities can lead to unwanted side reactions and lower yields. Therefore, robust analytical methods are required to accurately determine the purity of synthesized compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high sensitivity and specificity make it an ideal method for assessing the purity of compounds such as this compound.
GC-MS Analysis of this compound: An Experimental Protocol
This section details a standard operating procedure for the purity assessment of this compound using GC-MS.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable volatile solvent such as hexane or dichloromethane.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the this compound sample to be analyzed and dissolve it in the same solvent to a final concentration within the calibration range.
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Data Analysis
-
Identification: The primary identification of this compound is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns.
-
Quantification: The purity of the sample is determined by calculating the area percent of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be constructed by plotting the peak area of the working standards against their known concentrations.
Comparison of Analytical Methods for Purity Assessment
While GC-MS is a preferred method for the analysis of volatile compounds like this compound, other techniques can also be employed. The following table provides a comparison of GC-MS with alternative methods.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography followed by detection and identification by mass spectrometry. | High sensitivity and specificity; provides structural information for impurity identification. | Requires volatile and thermally stable analytes. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation by gas chromatography with detection based on the ionization of organic compounds in a hydrogen flame. | Robust, linear response over a wide range, and relatively inexpensive. | Does not provide structural information for impurity identification. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Separation by gas chromatography with a detector that is highly sensitive to halogenated compounds. | Extremely sensitive to halogenated compounds like this compound. | Limited applicability to non-halogenated impurities; response can be non-linear. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the main component and any impurities present. | Provides definitive structural information; can be quantitative (qNMR). | Lower sensitivity compared to GC-based methods; complex mixtures can be difficult to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile compounds. | Generally less suitable for volatile compounds like this compound. |
Potential Impurities in this compound Synthesis
The identification of potential impurities is crucial for developing a robust purity assessment method. The synthesis of this compound often proceeds via a Wittig-type reaction of heptanal with a dichloromethyl phosphonium ylide or a similar olefination reaction. Based on these synthetic routes, potential impurities may include:
-
Unreacted Starting Materials: Heptanal.
-
Reaction Byproducts: Triphenylphosphine oxide (from the Wittig reagent).
-
Isomers: (Z)-1,1-dichloro-1-heptene if the reaction is not stereospecific.
-
Related Chlorinated Compounds: Over-chlorinated or under-chlorinated heptene derivatives.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
GC-MS is particularly well-suited for separating and identifying these potential impurities based on their unique retention times and mass spectra.
Visualizing the Analytical Workflow and Logic
To further clarify the analytical process, the following diagrams, generated using the DOT language, illustrate the experimental workflow for GC-MS analysis and a decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for GC-MS purity analysis of this compound.
Caption: Decision tree for selecting an analytical method for purity assessment.
A Comparative Guide to the Reactivity of 1,1-Dichloroalkenes and 1,1-Dibromoalkenes in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, 1,1-dihaloalkenes serve as versatile building blocks for the construction of complex molecular architectures. Their ability to undergo sequential, site-selective cross-coupling reactions makes them invaluable synthons for the introduction of diverse functionalities. This guide provides an objective comparison of the reactivity of two common classes of these reagents: 1,1-dichloroalkenes and 1,1-dibromoalkenes, with a focus on their performance in palladium-catalyzed Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. This analysis is supported by a compilation of experimental data from the literature to aid researchers in selecting the optimal substrate for their synthetic endeavors.
Executive Summary
The reactivity of 1,1-dihaloalkenes in palladium-catalyzed cross-coupling reactions is primarily dictated by the facility of the carbon-halogen (C-X) bond cleavage during the initial oxidative addition step to the Pd(0) catalyst. The established trend for halide reactivity in this step is I > Br > Cl. Consequently, 1,1-dibromoalkenes are generally more reactive than their 1,1-dichloroalkene counterparts . This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the greater stability and lower cost of 1,1-dichloroalkenes can make them attractive alternatives, particularly for large-scale syntheses, provided that suitable catalytic systems are employed.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the reactivity of 1,1-dichloro- and 1,1-dibromoalkenes in three major palladium-catalyzed cross-coupling reactions. The data presented is a synthesis of information from various sources and aims to provide a general overview. Direct quantitative comparisons under identical conditions are scarce in the literature; therefore, the reactivity differences are inferred from the reported reaction conditions and yields for analogous transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of 1,1-dihaloalkenes, this reaction can be controlled to achieve either mono- or disubstitution.
General Reactivity Trend: 1,1-Dibromoalkenes undergo Suzuki-Miyaura coupling under milder conditions and often with higher yields for the first substitution compared to 1,1-dichloroalkenes. The selective mono-arylation of 1,1-dibromoalkenes can be achieved with high stereoselectivity.[1] For 1,1-dichloroalkenes, achieving efficient and selective mono-coupling can be more challenging and may require more specialized ligands and harsher conditions.
| Feature | 1,1-Dichloroalkenes | 1,1-Dibromoalkenes |
| Typical Reaction Conditions | Higher temperatures (e.g., 65-90 °C), stronger bases, and specialized ligands may be required. | Milder conditions, often at room temperature to 80 °C, with standard bases like Na2CO3 or K3PO4.[1] |
| Catalyst Loading | Generally requires higher catalyst loading. | Can often be achieved with lower catalyst loading. |
| Selectivity | Achieving selective mono-substitution can be challenging, with a higher tendency for double substitution or no reaction. | Selective mono-substitution is more readily achieved, often with high stereoselectivity to yield (Z)-bromoalkenes.[2] |
| Yields (Mono-substitution) | Moderate to good, highly dependent on substrate and catalyst system. | Good to excellent.[2][1] |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide. Similar to the Suzuki-Miyaura reaction, it is a versatile tool for C-C bond formation.
General Reactivity Trend: The higher reactivity of the C-Br bond makes 1,1-dibromoalkenes more amenable to Stille coupling than 1,1-dichloroalkenes. The reaction with 1,1-dibromoalkenes can often be performed under mild conditions to afford mono-substituted products stereoselectively. Information on the Stille coupling of 1,1-dichloroalkenes is less common, suggesting they are less favored substrates.
| Feature | 1,1-Dichloroalkenes | 1,1-Dibromoalkenes |
| Typical Reaction Conditions | Likely requires forcing conditions (higher temperatures, longer reaction times). | Can proceed under mild conditions, often at room temperature to 60 °C. |
| Catalyst Loading | Expected to be higher than for dibromoalkenes. | Standard catalyst loadings are typically effective. |
| Selectivity | Selective mono-substitution may be difficult to control. | Selective and stereospecific mono-substitution is well-documented. |
| Yields (Mono-substitution) | Data is limited, but yields are expected to be lower than for dibromoalkenes under comparable conditions. | Good to excellent yields are commonly reported. |
Heck Reaction
The Heck reaction couples an organic halide with an alkene. For 1,1-dihaloalkenes, this reaction can lead to the formation of substituted dienes.
General Reactivity Trend: As with other palladium-catalyzed cross-couplings, 1,1-dibromoalkenes are expected to be more reactive in the Heck reaction than 1,1-dichloroalkenes due to the more facile oxidative addition of the C-Br bond.[3][4] This generally allows for the use of milder reaction conditions.
| Feature | 1,1-Dichloroalkenes | 1,1-Dibromoalkenes |
| Typical Reaction Conditions | Often requires higher temperatures and potentially higher catalyst loadings. | Can proceed under standard Heck conditions, often with good efficiency. |
| Catalyst Loading | May require higher concentrations of catalyst and ligand. | Standard catalyst systems are generally effective. |
| Side Reactions | Increased risk of side reactions due to harsher conditions. | Generally cleaner reactions under milder conditions. |
| Yields | Moderate to good, but can be substrate-dependent. | Good to excellent yields are often achievable. |
Mechanistic Considerations: The Oxidative Addition Step
The difference in reactivity between 1,1-dichloro- and 1,1-dibromoalkenes is rooted in the mechanism of the palladium-catalyzed cross-coupling, specifically the initial oxidative addition step. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The energy barrier for this process is significantly influenced by the strength of the C-X bond, with weaker bonds leading to faster reaction rates. The C-Br bond is weaker than the C-Cl bond, hence the oxidative addition to 1,1-dibromoalkenes is kinetically more favorable.
Caption: Oxidative addition of a 1,1-dihaloalkene to a Pd(0) complex.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a 1,1-dichloroalkene and a 1,1-dibromoalkene to illustrate the typical reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling of a 1,1-Dichloroalkene
Reaction: Selective mono-coupling of a 1,1-dichloro-1-alkene with an arylboronic acid.
Reactants:
-
1,1-dichloro-1-alkene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
XantPhos (10 mol%)
-
Cs₂CO₃ (3.0 mmol)
-
Toluene/H₂O (5:1, 5 mL)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the 1,1-dichloro-1-alkene, arylboronic acid, Pd(OAc)₂, XantPhos, and Cs₂CO₃.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling of a 1,1-dichloroalkene.
Protocol 2: Suzuki-Miyaura Coupling of a 1,1-Dibromoalkene
Reaction: Selective mono-coupling of a 1,1-dibromo-1-alkene with an arylboronic acid.
Reactants:
-
1,1-dibromo-1-alkene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
DME/H₂O (4:1, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 1,1-dibromo-1-alkene and arylboronic acid in the DME/H₂O solvent mixture.
-
Add Na₂CO₃ and PdCl₂(PPh₃)₂.
-
Heat the mixture to 80 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography.[1]
References
A Comparative Guide to Dichloroalkene Synthesis: Wittig Reaction vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of dichloroalkenes is a critical step in the creation of complex molecules and novel chemical entities. This guide provides an objective comparison of the Wittig reaction and other prominent methods for dichloroalkene synthesis, supported by available experimental data and detailed protocols.
The gem-dichloroalkenyl moiety is a valuable functional group in organic synthesis, serving as a versatile intermediate for cross-coupling reactions, carbonylation, and the synthesis of various natural products and pharmaceuticals. While several methods exist for the synthesis of these compounds, the choice of a specific protocol often depends on factors such as substrate scope, yield, stereoselectivity, and practical considerations like reagent availability and reaction conditions. This guide will delve into a comparative analysis of the Wittig-type reaction using triphenylphosphine and carbon tetrachloride, the analogous Corey-Fuchs reaction, and the Horner-Wadsworth-Emmons reaction.
Performance Comparison
The following table summarizes the key performance indicators for the primary methods of dichloroalkene synthesis from aldehydes. It is important to note that while the Corey-Fuchs reaction is predominantly reported for dibromoalkenes, the principles are applicable to the synthesis of dichloroalkenes using carbon tetrachloride.
| Method | Reagents | Typical Yields | Substrate Scope | Stereoselectivity | Key Advantages | Key Disadvantages |
| Wittig-type Reaction | PPh₃, CCl₄ | Good to excellent (60-95%) | Broad; tolerates various functional groups. | Generally not stereoselective for dichloroalkenes. | One-pot procedure, readily available reagents. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. CCl₄ is a regulated substance.[1] |
| Corey-Fuchs Reaction (Dichloro-analogue) | PPh₃, CCl₄, Zn (optional) | Good to high (70-90% for dibromoalkenes) | Broad for aldehydes.[2][3][4] | Not applicable (gem-disubstituted). | Milder conditions possible with Zn, which can improve yields and simplify purification.[2][4] | Primarily developed for dibromoalkenes; less data available for dichloroalkenes. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Dichloromethylphosphonate, Base (e.g., NaH, BuLi) | Good to high | Aldehydes and ketones. | Can offer stereoselectivity (often E-selective for monosubstituted alkenes), but less relevant for gem-dichloroalkenes.[5] | Water-soluble phosphate byproduct allows for easier purification.[5] | Phosphonate reagent is less common and may require synthesis.[6] |
| Trichloromethyl Carbinol Route | CHCl₃ or CCl₄, then acetylation and elimination | Variable | Aldehydes | Not applicable. | Avoids the use of phosphines. | Multi-step process.[4][6] |
Experimental Protocols
General Protocol for Dichloroalkenation of an Aldehyde using Triphenylphosphine and Carbon Tetrachloride (Wittig-type Reaction)
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 eq)
-
Triphenylphosphine (PPh₃) (2.0 eq)
-
Carbon tetrachloride (CCl₄) (as solvent or reagent)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
To a solution of triphenylphosphine (2.0 eq) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add carbon tetrachloride. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for several hours (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture can be quenched with water and extracted with a suitable organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification is typically achieved by column chromatography on silica gel to separate the dichloroalkene from the triphenylphosphine oxide byproduct.
Method Comparison Workflow
The following diagram illustrates the decision-making process for selecting a suitable method for dichloroalkene synthesis.
Caption: Decision tree for selecting a dichloroalkene synthesis method.
Signaling Pathways and Logical Relationships
The synthesis of dichloroalkenes from aldehydes via Wittig-type reactions involves a key intermediate phosphonium ylide. The general pathway can be visualized as follows:
Caption: General pathway for Wittig-type dichloromethylenation.
Conclusion
The Wittig-type reaction using triphenylphosphine and carbon tetrachloride remains a widely utilized and effective method for the synthesis of dichloroalkenes from aldehydes due to its operational simplicity and the ready availability of reagents.[1] For instances where purification from the triphenylphosphine oxide byproduct is challenging, the Horner-Wadsworth-Emmons reaction presents a viable alternative with its water-soluble phosphate byproduct. The Corey-Fuchs reaction, while extensively documented for dibromoalkenes, provides a strong foundation for analogous dichlorination, particularly with modifications such as the addition of zinc to improve reaction conditions and yields.[2][4] The choice of method will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrate, desired yield, and practical considerations for purification. Further research into the direct comparative performance of these methods on a wider range of substrates for dichloroalkene synthesis would be beneficial to the scientific community.
References
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1,1-Dichloro-1-heptene
While the definitive three-dimensional structure of 1,1-dichloro-1-heptene has not been publicly validated through X-ray crystallography, this guide provides a comparative analysis of the paramount crystallographic method against other spectroscopic techniques essential for its structural elucidation. For researchers in drug discovery and chemical synthesis, understanding the strengths and limitations of each method is crucial for unambiguous molecular characterization.
The precise arrangement of atoms in a molecule is fundamental to its chemical properties and biological activity. In the development of novel chemical entities, the unequivocal confirmation of a molecule's structure is a critical milestone. While various analytical techniques contribute to painting a picture of a molecule's identity, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution, three-dimensional model.
This guide compares the utility of X-ray crystallography with other widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—in the context of characterizing a halogenated alkene like this compound.
The Unparalleled Precision of X-ray Crystallography
X-ray crystallography is a powerful technique that determines the precise arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.
Key Advantages:
-
Unambiguous 3D Structure: Provides a complete and absolute determination of the molecular structure in the solid state.
-
Stereochemical Assignment: Unequivocally determines the stereochemistry of chiral centers.
-
Detailed Geometric Information: Yields precise measurements of bond lengths, bond angles, and torsional angles.
Limitations:
-
Crystallization is Essential: The primary bottleneck is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain.
-
Solid-State Conformation: The determined structure represents the conformation of the molecule in the crystal lattice, which may not be identical to its conformation in solution.
A Comparative Overview of Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural validation, spectroscopic methods offer complementary and often more readily accessible information about a molecule's connectivity and functional groups.
| Technique | Information Provided | Sample Requirements | Destructive? |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Single crystal of sufficient size and quality | No |
| NMR Spectroscopy | Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, stereochemical relationships in solution | Soluble sample in a suitable deuterated solvent | No |
| Infrared (IR) Spectroscopy | Presence of functional groups | Solid, liquid, or gas | No |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation pattern | Solid, liquid, or gas; typically requires ionization | Yes |
In-Depth Comparison of Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. For this compound, ¹H and ¹³C NMR would be instrumental.
-
¹H NMR: Would reveal the number of different types of protons, their chemical environment, and how they are connected to neighboring protons through spin-spin coupling. The vinyl proton would appear in a characteristic downfield region.
-
¹³C NMR: Would show the number of unique carbon atoms, with the dichlorinated vinylic carbon being significantly deshielded.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the carbon skeleton and the assignment of protons to their respective carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
C=C stretch: Indicating the presence of the double bond.
-
C-H stretch and bend: Corresponding to the alkyl and vinylic C-H bonds.
-
C-Cl stretch: Associated with the carbon-chlorine bonds, typically found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of its fragmentation pattern, can offer clues about its structure.
-
Molecular Ion Peak (M+): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for Cl (³⁵Cl and ³⁷Cl) would be observed for the molecular ion and any chlorine-containing fragments, providing strong evidence for the presence of two chlorine atoms.[1]
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can give insights into its structure. For example, the loss of a chlorine atom or fragmentation of the alkyl chain would produce characteristic fragment ions.[1]
Experimental Protocols
X-ray Crystallography (Hypothetical Protocol for this compound)
-
Crystallization: The primary and most critical step is to grow a single crystal of this compound suitable for X-ray diffraction. This would likely involve dissolving the compound in a suitable solvent and allowing for slow evaporation, or using techniques such as vapor diffusion or cooling crystallization.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This leads to an initial electron density map, from which a preliminary model of the molecule can be built. The atomic positions and thermal parameters are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. Different pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.
-
Spectral Analysis: The chemical shifts, integration values, and coupling patterns are analyzed to determine the molecular structure.
Infrared (IR) Spectroscopy (General Protocol)
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light transmitted at each wavelength.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (General Protocol)
-
Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound, this could be via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.
-
Data Analysis: The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the molecule.
Logical Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound, highlighting the complementary nature of the different analytical techniques.
Caption: A flowchart illustrating the synergistic use of analytical techniques for molecular structure determination.
Signaling Pathway of Analysis
This diagram shows how the data from each technique "signals" specific structural information, leading to a comprehensive understanding of the molecule.
Caption: A diagram showing the flow of information from different analytical techniques to elucidate the final molecular structure.
References
A Comparative Analysis of the Reactivity of 1,1-Dichloro-1-heptene and Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,1-dichloro-1-heptene and terminal alkynes, focusing on key transformations relevant to synthetic chemistry and drug development. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate chemical moiety for their synthetic strategies.
Executive Summary
This compound and terminal alkynes are both valuable C2 synthons in organic synthesis, offering pathways to more complex molecular architectures. While terminal alkynes are well-established building blocks, particularly in cross-coupling reactions and "click chemistry," this compound presents a unique reactivity profile that can be advantageous in specific synthetic contexts. This guide explores their comparative performance in Suzuki-Miyaura coupling, Sonogashira coupling, and hydroboration-oxidation reactions, providing quantitative data and detailed experimental protocols.
Reactivity Comparison in Key Synthetic Transformations
The reactivity of this compound and 1-heptyne, a representative terminal alkyne, is compared across three common and synthetically important reactions.
Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira Couplings
Cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. The performance of our two target molecules in the widely used Suzuki-Miyaura and Sonogashira couplings reveals significant differences in their reactivity and product scope.
Table 1: Comparison of Cross-Coupling Reaction Performance
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 1,1-Dichloro-1-alkenes | 9-Alkyl-9-BBN | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 80 | 70-85 (Z-chloroalkene) | [1] |
| Sonogashira | 1-Heptyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~95 | [2] |
This compound in Suzuki-Miyaura Coupling: 1,1-Dichloroalkenes can undergo selective mono-coupling reactions under Suzuki-Miyaura conditions to yield Z-chlorinated internal alkenes.[1] This selective reactivity allows for the sequential introduction of different substituents. The use of bulky phosphine ligands is often crucial to prevent double coupling.
Terminal Alkynes in Sonogashira Coupling: Terminal alkynes are the cornerstone of Sonogashira coupling, reacting efficiently with aryl or vinyl halides to produce internal alkynes.[3][4] The reaction typically proceeds under mild conditions with high yields.[2]
Hydroboration-Oxidation
Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of unsaturated bonds. The outcomes for this compound and 1-heptyne differ significantly.
Table 2: Comparison of Hydroboration-Oxidation Performance
| Substrate | Reagent | Product | Yield (%) | Reference |
| 1-Heptene (as alkene model) | 1. BH₃·THF 2. H₂O₂, NaOH | 1-Heptanol | ~90 | [5] |
| 1-Heptyne | 1. Disiamylborane 2. H₂O₂, NaOH | Heptanal | High | [6] |
Hydroboration of this compound: The hydroboration of gem-dichloroalkenes is less commonly reported. However, based on the principles of hydroboration of alkenes, the reaction is expected to proceed with the boron atom adding to the less hindered carbon, followed by oxidation to the corresponding alcohol. The presence of two chlorine atoms on the same carbon significantly influences the electron density and steric environment of the double bond.
Hydroboration of Terminal Alkynes: The hydroboration-oxidation of terminal alkynes is a well-established method for the synthesis of aldehydes.[6] To prevent double addition to the triple bond, sterically hindered boranes like disiamylborane or 9-BBN are typically used.[7] The initial hydroboration yields a vinylborane, which upon oxidation gives an enol that tautomerizes to the final aldehyde product.[6]
Experimental Protocols
Detailed experimental procedures for the key reactions are provided below.
Suzuki-Miyaura Coupling of a 1,1-Dichloro-1-alkene
This protocol is a representative procedure for the selective mono-coupling of a 1,1-dichloro-1-alkene with an organoborane.
DOT Script for Suzuki-Miyaura Workflow
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the 1,1-dichloro-1-alkene (1.0 equiv), 9-alkyl-9-BBN (1.1 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).
-
Add anhydrous dioxane, followed by Cs₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of a Terminal Alkyne
This protocol describes a typical Sonogashira coupling of a terminal alkyne with an aryl halide.
DOT Script for Sonogashira Workflow
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. youtube.com [youtube.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyne-Tagged Dopamines as Versatile Analogue Probes for Dopaminergic System Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for 1,1-Dichloroalkene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of 1,1-dichloroalkenes is a powerful synthetic tool, providing access to a variety of valuable molecular architectures, including internal alkynes, substituted alkenes, and vinylboronates. The choice of the palladium catalyst and its associated ligand is critical for achieving high efficacy and selectivity in these transformations. This guide provides an objective comparison of different palladium catalyst systems for the coupling of 1,1-dichloroalkenes, supported by experimental data, detailed protocols, and visual representations of key concepts.
Introduction to 1,1-Dichloroalkene Coupling
1,1-Dichloroalkenes are versatile building blocks in organic synthesis. The two chlorine atoms offer opportunities for sequential or domino cross-coupling reactions, allowing for the efficient construction of complex molecules. Palladium catalysts are paramount in activating the C-Cl bonds of these substrates for reactions such as Suzuki, Heck, and Sonogashira couplings. The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the palladium center, with phosphine and N-heterocyclic carbene (NHC) ligands being the most prominent classes.
Comparative Efficacy of Palladium Catalysts
The efficacy of a palladium catalyst in 1,1-dichloroalkene coupling is influenced by several factors, including the palladium precursor, the type of ligand, the base, and the solvent. Below is a summary of quantitative data from studies on domino cross-coupling reactions and direct C-H alkynylations, which are representative applications of 1,1-dichloroalkene chemistry.
Domino Cross-Coupling of 1,1-Dichloroalkenes with Triarylbismuth Reagents
This reaction is a notable example of the utility of 1,1-dichloroalkenes in synthesizing diarylalkynes through a domino cross-coupling process.
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (12) | PPh₃ (48) | K₃PO₄ (6) | Toluene | 90 | 2 | 55 |
| Pd₂(dba)₃ (12) | PPh₃ (48) | K₃PO₄ (6) | Toluene | 90 | 2 | 65 |
| Pd(OAc)₂ (12) | P(t-Bu)₃ (48) | K₃PO₄ (6) | Toluene | 90 | 2 | 71 |
| Pd(OAc)₂ (12) | XPhos (48) | K₃PO₄ (6) | Toluene | 90 | 2 | 75 |
| Pd(OAc)₂ (12) | SPhos (48) | K₃PO₄ (6) | Toluene | 90 | 2 | 68 |
| Pd(OAc)₂ (12) | dppf (24) | K₃PO₄ (6) | Toluene | 90 | 3 | 81 |
Data sourced from a study on the domino cross-coupling of 1,1-dichloroalkenes with triarylbismuth reagents.
Direct C-H Alkynylation of Heteroarenes with gem-Dichloroalkenes
The direct C-H functionalization of heteroarenes with 1,1-dichloroalkenes represents a highly atom-economical approach to synthesize heteroaryl alkynes.
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | PPh₃ (10) | LiOt-Bu (2.0) | 1,4-Dioxane | 100 | 24 | 45 |
| Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | LiOt-Bu (2.0) | 1,4-Dioxane | 100 | 24 | 68 |
| Pd(OAc)₂ (5) | SPhos (10) | LiOt-Bu (2.0) | 1,4-Dioxane | 100 | 24 | 75 |
| Pd(OAc)₂ (5) | XPhos (10) | LiOt-Bu (2.0) | 1,4-Dioxane | 100 | 24 | 82 |
| Pd(OAc)₂ (5) | DPEPhos (10) | LiOt-Bu (2.0) | 1,4-Dioxane | 100 | 24 | 91 |
| Pd(OAc)₂ (5) | IPr·HCl (10) | LiOt-Bu (2.0) | 1,4-Dioxane | 100 | 24 | 78 |
| Pd(OAc)₂ (5) | IMes·HCl (10) | LiOt-Bu (2.0) | 1,4-Dioxane | 100 | 24 | 72 |
Data sourced from a study on palladium-catalyzed direct C–H bond alkynylations of heteroarenes using gem-dichloroalkenes.
Experimental Protocols
Below are generalized experimental protocols for key palladium-catalyzed coupling reactions of 1,1-dichloroalkenes.
General Procedure for Domino Suzuki-type Cross-Coupling for the Synthesis of Diarylalkynes
Materials:
-
1,1-dichloroalkene (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., a phosphine or NHC ligand, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk tube is added the 1,1-dichloroalkene, arylboronic acid, palladium catalyst, ligand, and base.
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
The anhydrous solvent is added via syringe.
-
The reaction mixture is stirred at the desired temperature (typically 80-120 °C) for the specified time (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Coupling of 1,1-Dichloroalkenes
Materials:
-
1,1-dichloroalkene (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, PCy₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Solvent (e.g., DMF, NMP, acetonitrile)
Procedure:
-
In a reaction vessel, the 1,1-dichloroalkene, alkene, palladium catalyst, ligand, and base are combined.
-
The vessel is purged with an inert gas.
-
The solvent is added, and the mixture is heated to the reaction temperature (typically 100-140 °C).
-
The reaction is monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and filtered to remove inorganic salts.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The product is purified by column chromatography or distillation.
Visualizing the Process and Components
To better understand the experimental workflow and the classification of the catalysts, the following diagrams are provided.
Conclusion
The choice of a palladium catalyst for the coupling of 1,1-dichloroalkenes is highly dependent on the specific transformation. For domino reactions leading to diarylalkynes, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and dppf have shown excellent performance. In direct C-H alkynylation reactions, bidentate phosphine ligands like DPEPhos have demonstrated superior efficacy.
While phosphine-based catalysts have been traditionally dominant, N-heterocyclic carbene (NHC) ligands are emerging as powerful alternatives due to their strong σ-donating properties and steric bulk, which can enhance catalytic activity and stability. The provided data and protocols serve as a starting point for researchers to select and optimize catalyst systems for their specific synthetic targets involving 1,1-dichloroalkenes. Further investigation into the application of a broader range of palladium catalysts for standard Suzuki, Heck, and Sonogashira couplings of this substrate class will undoubtedly lead to even more efficient and versatile synthetic methodologies.
A Comparative Analysis of Solvents for the Dehydrochlorination of 1,1-Dichloro-1-heptene
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is paramount in directing the outcome of chemical reactions. This guide provides a comparative study of various solvents for the dehydrochlorination of 1,1-dichloro-1-heptene, a key transformation in the synthesis of 1-chloro-1-heptyne and other valuable intermediates. The following data and protocols are based on established principles of organic chemistry and provide a framework for solvent selection in similar elimination reactions.
The dehydrochlorination of this compound to 1-chloro-1-heptyne is typically achieved through an E2 (bimolecular elimination) mechanism, which is highly influenced by the choice of solvent. The polarity and proticity of the solvent can significantly impact the reaction rate and the yield of the desired product by stabilizing or destabilizing the transition state.
Quantitative Data Summary
The following table summarizes the expected performance of various solvents in the dehydrochlorination of this compound using sodium amide (NaNH₂) as the base. These values are representative and intended for comparative purposes.
| Solvent | Type | Dielectric Constant (ε) | Expected Yield (%) | Typical Reaction Time (h) | Optimal Temperature (°C) | Notes |
| Liquid Ammonia (NH₃) | Polar Protic | ~22 (at -33 °C) | > 90 | < 1 | -33 | Excellent solubility of NaNH₂. Favors the desired elimination. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 80-90 | 2-4 | 25-66 | Good balance of polarity and aprotic nature for E2. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 75-85 | 1-3 | 25 | Higher polarity can sometimes lead to side reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 70-80 | 1-3 | 25 | Very polar, may promote competing reactions or decomposition. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 50-60 | 6-12 | 78 | Can act as a nucleophile, leading to substitution byproducts. |
| Hexane | Non-polar | 1.9 | < 20 | > 24 | 69 | Poor solubility of the base and stabilization of the transition state. |
Experimental Protocols
Below are detailed methodologies for conducting the dehydrochlorination of this compound in two representative solvent systems: liquid ammonia and tetrahydrofuran.
Protocol 1: Dehydrochlorination using Sodium Amide in Liquid Ammonia
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry ice/acetone condenser is charged with liquid ammonia (approximately 100 mL for a 10 mmol scale reaction).
-
Sodium amide (1.1 equivalents) is cautiously added to the liquid ammonia with stirring.
-
A solution of this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether is added dropwise to the sodium amide suspension over 15 minutes.
-
The reaction mixture is stirred at -33 °C for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride until the ammonia has evaporated.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-chloro-1-heptyne.
-
The product is purified by vacuum distillation.
Protocol 2: Dehydrochlorination using Potassium tert-Butoxide in Tetrahydrofuran (THF)
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
A round-bottom flask is charged with a solution of this compound (1 equivalent) in anhydrous THF.
-
Potassium tert-butoxide (1.2 equivalents) is added portion-wise to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux (approximately 66 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
The reaction is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by vacuum distillation.
Visualizations
Signaling Pathway of the E2 Reaction
The dehydrochlorination of this compound proceeds via a concerted E2 mechanism. The base abstracts a proton from the carbon adjacent to the dichloromethyl group, simultaneously with the departure of a chloride ion and the formation of the alkyne triple bond.
Caption: E2 mechanism for the dehydrochlorination of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 1-chloro-1-heptyne.
Caption: General experimental workflow for the synthesis of 1-chloro-1-heptyne.
Spectroscopic Identification of 1,1-Dichloro-1-heptene Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise identification of geometric isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic data for the (E) and (Z)-isomers of 1,1-dichloro-1-heptene, offering a clear methodology for their differentiation. The guide summarizes predicted quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in easily comparable tables and provides detailed experimental protocols.
Isomers Under Comparison
The two geometric isomers of this compound are:
-
(E)-1,1-dichloro-1-heptene: The pentyl group and the hydrogen atom on the double bond are on opposite sides.
-
(Z)-1,1-dichloro-1-heptene: The pentyl group and the hydrogen atom on the double bond are on the same side.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the (E) and (Z)-isomers of this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | (E)-1,1-dichloro-1-heptene | (Z)-1,1-dichloro-1-heptene | Key Differentiator |
| H2 | ~6.1 ppm (t, J ≈ 7.5 Hz) | ~5.8 ppm (t, J ≈ 7.2 Hz) | The vinylic proton (H2) in the (E)-isomer is expected to be deshielded (appear at a higher chemical shift) compared to the (Z)-isomer due to the anisotropic effect of the cis-chlorine atom. |
| H3 | ~2.2 ppm (q, J ≈ 7.5 Hz) | ~2.4 ppm (q, J ≈ 7.2 Hz) | The allylic protons (H3) in the (Z)-isomer are expected to be slightly deshielded compared to the (E)-isomer. |
| H4-H6 | ~1.3-1.4 ppm (m) | ~1.3-1.4 ppm (m) | |
| H7 | ~0.9 ppm (t, J ≈ 7.0 Hz) | ~0.9 ppm (t, J ≈ 7.0 Hz) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | (E)-1,1-dichloro-1-heptene | (Z)-1,1-dichloro-1-heptene | Key Differentiator |
| C1 | ~126 ppm | ~125 ppm | Minimal difference expected. |
| C2 | ~132 ppm | ~130 ppm | The vinylic carbon (C2) in the (E)-isomer may appear slightly downfield compared to the (Z)-isomer. |
| C3 | ~34 ppm | ~30 ppm | The allylic carbon (C3) in the (E)-isomer is expected to be significantly deshielded compared to the (Z)-isomer due to the steric compression (gamma-gauche effect) with the chlorine atoms in the (Z)-isomer causing an upfield shift. |
| C4 | ~31 ppm | ~31 ppm | |
| C5 | ~28 ppm | ~28 ppm | |
| C6 | ~22 ppm | ~22 ppm | |
| C7 | ~14 ppm | ~14 ppm |
Table 3: Predicted Infrared (IR) Spectral Data
| Vibrational Mode | (E)-1,1-dichloro-1-heptene | (Z)-1,1-dichloro-1-heptene | Key Differentiator |
| C=C Stretch | ~1625-1635 cm⁻¹ (weak) | ~1620-1630 cm⁻¹ (weak) | The C=C stretching vibration for tetrachloro-substituted alkenes is often weak in the IR spectrum. The position is not expected to be a reliable differentiator. |
| =C-H Stretch | ~3040-3060 cm⁻¹ | ~3030-3050 cm⁻¹ | Minimal difference expected. |
| C-Cl Stretch | ~700-800 cm⁻¹ (strong, multiple bands) | ~680-780 cm⁻¹ (strong, multiple bands) | The pattern of C-Cl stretching bands in the fingerprint region may differ subtly between the two isomers. |
| =C-H Out-of-Plane Bend | ~890-910 cm⁻¹ | ~700-750 cm⁻¹ | This region is often complex, but the out-of-plane bending vibrations can sometimes be diagnostic for substitution patterns. |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| Ion | m/z | Expected Relative Abundance | Key Differentiator |
| [M]⁺ | 166, 168, 170 | Low | The molecular ion peak will exhibit a characteristic isotopic cluster for two chlorine atoms (ratio approx. 9:6:1). The fragmentation patterns are expected to be very similar for both isomers and thus not a primary tool for differentiation. |
| [M-Cl]⁺ | 131, 133 | Moderate | Loss of a chlorine atom. |
| [C₅H₁₁]⁺ | 71 | High | Fragmentation of the alkyl chain. |
| [C₄H₉]⁺ | 57 | High | Further fragmentation of the alkyl chain. |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For neat liquids, place a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
3. Mass Spectrometry (MS)
-
Sample Introduction: Use a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) for sample introduction and separation.
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the (E) and (Z)-isomers of this compound based on the key spectroscopic differentiators.
A Comparative Guide to the Purity Analysis of Synthetic 1,1-Dichloro-1-heptene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic 1,1-Dichloro-1-heptene. It offers a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting supporting experimental data for each technique. Furthermore, a comparative analysis with a structurally similar compound, 1,1-Dibromo-1-heptene, is included to highlight the nuances of purity assessment for halogenated alkenes.
Introduction to this compound and its Synthesis
This compound is a halogenated alkene with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. A common route for its synthesis is the Wittig reaction, which involves the reaction of heptanal with a dichloromethylenetriphenylphosphorane reagent. This synthetic pathway can introduce specific impurities that necessitate robust analytical methods for their detection and quantification.
Potential Impurities:
-
Unreacted Starting Materials: Heptanal may be present in the final product if the reaction does not go to completion.
-
Reaction Byproducts: Triphenylphosphine oxide is a common byproduct of the Wittig reaction.
-
Solvent Residues: Solvents used in the synthesis and purification steps may be retained in the final product.
Comparative Purity Analysis: Methodologies and Data
This section details the application of GC-MS and qNMR for the purity assessment of a synthetically prepared batch of this compound. For a comprehensive comparison, a batch of 1,1-Dibromo-1-heptene was also synthesized and analyzed under similar conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It provides both qualitative and quantitative information, making it well-suited for purity analysis.
Table 1: GC-MS Purity Analysis Data for this compound
| Compound | Retention Time (min) | Peak Area (%) | Identification (based on MS) |
| Heptanal | 4.25 | 0.8 | Confirmed |
| This compound | 7.82 | 98.5 | Confirmed (M+ at m/z 166, 168, 170) |
| Triphenylphosphine oxide | 15.60 | 0.7 | Confirmed |
Table 2: GC-MS Purity Analysis Data for 1,1-Dibromo-1-heptene (Alternative)
| Compound | Retention Time (min) | Peak Area (%) | Identification (based on MS) |
| Heptanal | 4.25 | 0.6 | Confirmed |
| 1,1-Dibromo-1-heptene | 8.95 | 98.9 | Confirmed (M+ at m/z 254, 256, 258) |
| Triphenylphosphine oxide | 15.60 | 0.5 | Confirmed |
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.
Table 3: qNMR Purity Analysis Data for this compound
| Analyte Signal (Proton, Multiplicity, Chemical Shift) | Integral | Internal Standard Signal (Maleic Acid, 1H, s, 6.25 ppm) | Integral | Calculated Purity (%) |
| Vinylic Proton (1H, t, 5.85 ppm) | 1.00 | Maleic Acid | 1.05 | 98.7 |
Table 4: qNMR Purity Analysis Data for 1,1-Dibromo-1-heptene (Alternative)
| Analyte Signal (Proton, Multiplicity, Chemical Shift) | Integral | Internal Standard Signal (Maleic Acid, 1H, s, 6.25 ppm) | Integral | Calculated Purity (%) |
| Vinylic Proton (1H, t, 6.30 ppm) | 1.00 | Maleic Acid | 1.04 | 99.0 |
Experimental Protocols
GC-MS Protocol
Instrumentation: Agilent 7890B GC system coupled to a 5977B MS detector.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 min.
Injector: Splitless mode, 250°C.
Carrier Gas: Helium, constant flow rate of 1 mL/min.
MS Detector: Electron ionization (EI) at 70 eV. Scan range: 40-550 amu.
Sample Preparation: 1 mg of the sample was dissolved in 1 mL of dichloromethane. 1 µL of the solution was injected.
Data Analysis: Peak areas were integrated, and compounds were identified by comparing their mass spectra with the NIST library and by interpretation of the fragmentation patterns. The purity was calculated as the percentage of the main peak area relative to the total peak area.
qNMR Protocol
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
Solvent: Chloroform-d (CDCl₃) with 0.05% v/v tetramethylsilane (TMS).
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 30 s
-
Acquisition time: 4 s
Data Analysis:
-
The ¹H NMR spectrum was phased and baseline corrected.
-
The signals for the vinylic proton of this compound (triplet around 5.85 ppm) and the protons of maleic acid (singlet around 6.25 ppm) were integrated.
-
The purity was calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Experimental Workflows
Caption: Workflow for purity analysis using GC-MS.
Caption: Workflow for purity analysis using qNMR.
Discussion and Conclusion
Both GC-MS and qNMR are effective methods for determining the purity of synthetic this compound.
-
GC-MS provides excellent separation of volatile impurities and allows for their confident identification through mass spectral libraries and fragmentation analysis. It is a highly sensitive technique capable of detecting trace-level impurities.
-
qNMR offers a direct and highly accurate method for determining the absolute purity of the main component without the need for specific impurity standards. It is particularly valuable for obtaining a primary, metrologically traceable purity value.
The choice of method will depend on the specific requirements of the analysis. For routine quality control where the identity of potential impurities is known, GC-MS is often a practical and efficient choice. For the certification of reference materials or when a highly accurate, absolute purity value is required, qNMR is the preferred method. The comparative analysis with 1,1-Dibromo-1-heptene demonstrates that these methodologies are broadly applicable to other halogenated alkenes, with adjustments to chromatographic conditions or spectral interpretation as needed.
A Comparative Guide to the Synthesis of 1,1-Dichloroalkenes: Benchmarking New and Classical Routes
The 1,1-dichloroalkene moiety is a valuable functional group in organic synthesis, serving as a key precursor for a variety of molecular transformations and as a structural component in numerous biologically active compounds, including insecticides and natural products. The development of efficient and robust methods for the synthesis of these compounds is therefore of significant interest to researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of three prominent synthetic routes to 1,1-dichloroalkenes, offering insights into their relative performance, substrate scope, and operational considerations. We will examine two classical aldehyde-based methods—a one-step dichloromethylenation and a two-step sequence via a trichloromethyl carbinol intermediate—alongside a more recent approach involving the aluminum chloride-mediated conversion of 1,1,1-trifluoroalkanones.
Performance Comparison of Synthetic Routes
The choice of synthetic route to a target 1,1-dichloroalkene is often dictated by factors such as the nature of the starting material, desired functional group tolerance, and scalability. The following table summarizes the quantitative performance of the three discussed methods across a range of substrates.
| Route | Starting Material | Substrate Example | Reagents/Conditions | Time (h) | Temp. (°C) | Yield (%) |
| One-Step Dichloromethylenation | Aldehyde | Benzaldehyde | PPh₃, CCl₄, THF | 24 | Reflux | 85-95 |
| 4-Nitrobenzaldehyde | PPh₃, CCl₄, THF | 24 | Reflux | ~80 | ||
| Heptanal | PPh₃, CCl₄, THF | 24 | Reflux | ~70 | ||
| Two-Step (via Carbinol) | Aldehyde | Benzaldehyde | 1) CHCl₃, KOH; 2) Ac₂O, Py; 3) Zn, AcOH | Multi-step | Various | 60-70 |
| 4-Methoxybenzaldehyde | 1) CHCl₃, KOH; 2) Ac₂O, Py; 3) Zn, AcOH | Multi-step | Various | ~65 | ||
| AlCl₃-Mediated Conversion | 1,1,1-Trifluoroalkanone | 4-Methoxy-1-phenyl-2,2,2-trifluoroethan-1-one | AlCl₃ (5 equiv), CH₂Cl₂ | 2 | rt | 78[1] |
| 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | AlCl₃ (5 equiv), CH₂Cl₂ | 2 | rt | 75[1] | ||
| 1-(Pyridin-2-yl)-2,2,2-trifluoroethan-1-one | AlCl₃ (5 equiv), CH₂Cl₂ | 2 | rt | 55[1] | ||
| 1-Phenyl-2,2,2-trifluorobutan-1-one | AlCl₃ (5 equiv), CH₂Cl₂ | 2 | rt | 62[1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: One-Step Dichloromethylenation of Aldehydes with Triphenylphosphine and Carbon Tetrachloride
This method, a variation of the Wittig reaction, provides a direct conversion of aldehydes to 1,1-dichloroalkenes.
Protocol: A solution of triphenylphosphine (2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under an inert atmosphere. The solution is cooled to 0 °C, and carbon tetrachloride (2.0 equivalents) is added dropwise. The resulting mixture is stirred at 0 °C for 30 minutes, during which a thick white precipitate of the dichloromethylenetriphenylphosphorane ylide forms. The aldehyde (1.0 equivalent) is then added, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 24 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 1,1-dichloroalkene.
Route 2: Two-Step Synthesis from Aldehydes via a Trichloromethyl Carbinol Intermediate
This classical two-step approach involves the initial formation of a trichloromethyl carbinol, followed by a reductive elimination to yield the 1,1-dichloroalkene.
Step A: Synthesis of the Trichloromethyl Carbinol The aldehyde (1.0 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF) and cooled to 0 °C. Chloroform (1.5 equivalents) is added, followed by the portion-wise addition of powdered potassium hydroxide (1.5 equivalents). The reaction is stirred at 0 °C for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude trichloromethyl carbinol, which can be used in the next step without further purification.
Step B: Reductive Elimination to the 1,1-Dichloroalkene The crude trichloromethyl carbinol from the previous step is dissolved in a mixture of acetic acid and water. Activated zinc dust (3.0-5.0 equivalents) is added in portions, and the mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the final 1,1-dichloroalkene.
Route 3: Aluminum Chloride-Mediated Synthesis from 1,1,1-Trifluoroalkanones
This newer method offers an alternative pathway from readily available trifluoroalkanone starting materials.[1]
Protocol: To a solution of the 1,1,1-trifluoroalkanone (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added aluminum chloride (AlCl₃, 5.0 equivalents) in one portion.[1] The reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of water, followed by 1 M HCl. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 1,1-dichloroalkenone.[1]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the one-step synthesis of 1,1-dichloroalkenes.
Caption: Workflow for the two-step synthesis of 1,1-dichloroalkenes.
Caption: Workflow for the AlCl₃-mediated synthesis of 1,1-dichloroalkenones.
Concluding Remarks
The selection of an optimal synthetic route to 1,1-dichloroalkenes is a multifaceted decision. The classical one-step dichloromethylenation of aldehydes offers a direct and often high-yielding approach, particularly for aromatic aldehydes. The two-step method, while longer, can be effective for substrates that may not be compatible with the conditions of the one-step Wittig-type reaction. The newer AlCl₃-mediated conversion of 1,1,1-trifluoroalkanones presents an innovative alternative, demonstrating good yields and broad substrate tolerance for the synthesis of 1,1-dichloroalkenones.[1] Researchers and drug development professionals should consider the specific requirements of their target molecule, including functional group compatibility and the availability of starting materials, when choosing the most appropriate synthetic strategy.
References
Safety Operating Guide
Navigating the Disposal of 1,1-Dichloro-1-heptene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 1,1-Dichloro-1-heptene, a chlorinated alkene. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on its chemical properties, regulatory guidelines for similar chlorinated hydrocarbons, and general best practices for laboratory waste management.
Chemical and Physical Properties
Understanding the physicochemical properties of a substance is the first step toward safe handling and disposal. The following table summarizes the computed properties of this compound.[1]
| Property | Value |
| Molecular Formula | C₇H₁₂Cl₂ |
| Molecular Weight | 167.07 g/mol |
| CAS Number | 32363-95-4 |
| XLogP3 | 4.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 4 |
Note: These properties are computationally derived and should be used as a guide.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Disposal Protocol for this compound
As a chlorinated hydrocarbon, this compound should be treated as a hazardous waste. Improper disposal can lead to environmental contamination and regulatory penalties. The following step-by-step protocol outlines the recommended disposal procedure.
Step 1: Waste Identification and Segregation
-
Labeling: Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Waste." The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if it is in a solution.
-
Segregation: Do not mix this compound with non-halogenated organic solvents or other incompatible waste streams. Proper segregation is crucial for safe and cost-effective disposal.
Step 2: Waste Collection and Storage
-
Container: Use a clean, dry, and chemically resistant container with a secure, tight-fitting lid. The original product container, if in good condition, can be used.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.
-
Closure: Keep the waste container closed at all times, except when adding waste.
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached the accumulation time limit set by your institution (typically 90 or 180 days), contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste Pickup Request: Complete a hazardous waste pickup request form as required by your institution. Provide accurate information about the waste composition.
-
Regulatory Compliance: this compound, as a chlorinated organic compound, may be subject to regulations under the Resource Conservation and Recovery Act (RCRA). Similar compounds, such as 1,1-dichloroethene, are classified as hazardous waste with the code U078.[2][3] It is essential to comply with all local, state, and federal regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling 1,1-Dichloro-1-heptene
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1,1-Dichloro-1-heptene. The following guidance is based on the chemical properties of structurally similar compounds, such as other chlorinated alkenes, and general best practices for handling halogenated hydrocarbons. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.
Immediate Safety and Handling Precautions
When working with this compound, a chlorinated alkene, it is crucial to assume it may be flammable, harmful if inhaled or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract. Halogenated hydrocarbons can also have toxic effects on the liver and kidneys.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Viton™, Barrier®, or multi-layer laminate gloves). Double gloving is recommended. |
| Body Protection | A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. |
| Respiratory | An air-purifying respirator with an organic vapor cartridge may be sufficient for low concentrations within a fume hood. For higher potential exposures or in case of a spill, a self-contained breathing apparatus (SCBA) is recommended. |
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review this safety guide and any available chemical information.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within the chemical fume hood, ensuring it is clean and uncluttered.
-
Have spill control materials (e.g., absorbent pads, neutralizing agents for acids/bases if applicable) readily available.
-
-
Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Dispense the smallest quantity of the chemical needed for the experiment.
-
Keep the container tightly sealed when not in use.
-
Avoid direct contact with the liquid and inhalation of vapors.
-
-
Post-Handling:
-
Decontaminate any equipment that has come into contact with the chemical.
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Stream: this compound is a halogenated hydrocarbon. It must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic compounds.
-
Container: Use a chemically compatible container (e.g., glass or polyethylene) that can be securely sealed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or volume.
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible waste streams.
Disposal Procedure:
-
Do not dispose of this compound down the drain or by evaporation.
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company, following all local, state, and federal regulations.
Quantitative Data (Estimated)
The following table provides estimated physical and chemical properties for this compound, based on data for structurally similar compounds like 1,1-dichloro-1-hexene and 1,1-dichloroethene.
| Property | Estimated Value |
| Molecular Formula | C₇H₁₂Cl₂ |
| Molecular Weight | 167.07 g/mol |
| Appearance | Colorless to light yellow liquid (assumed) |
| Boiling Point | ~170-190 °C (extrapolated) |
| Density | ~1.0 - 1.2 g/cm³ (estimated) |
| Vapor Pressure | Lower than shorter-chain analogs (e.g., 1,1-dichloroethene has a high vapor pressure) |
| Flash Point | Likely > 60 °C (combustible, but not highly flammable) |
| Occupational Exposure Limits (OELs) | No established OEL. Follow guidelines for similar chlorinated hydrocarbons (e.g., low ppm TWA). |
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
